1-Chloro-2-(trichloromethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHPYLFZSCSNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871863 | |
| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
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Molecular Weight |
229.9 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-89-2, 31259-91-3 | |
| Record name | o-Chlorobenzotrichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
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| Record name | Toluene, alpha,alpha,alpha,ar-tetrachloro- | |
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| Record name | 1-Chloro-2-(trichloromethyl)benzene | |
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| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
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| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
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| Record name | α,α,α,2-tetrachlorotoluene | |
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Foundational & Exploratory
2-Chlorobenzotrichloride CAS number 2136-89-2
An In-Depth Technical Guide to 2-Chlorobenzotrichloride (CAS No. 2136-89-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chlorobenzotrichloride, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, reactivity, applications, and safety protocols, grounding theoretical knowledge in practical, field-proven insights.
Core Characteristics and Physicochemical Profile
2-Chlorobenzotrichloride, also known as α,α,α,2-Tetrachlorotoluene, is a tetra-substituted toluene derivative.[1] Its unique structure, featuring a trichloromethyl group ortho to a chlorine atom on the benzene ring, imparts specific reactivity that makes it a valuable precursor in multi-step organic syntheses.[2]
Below is the chemical structure of 2-Chlorobenzotrichloride.
Caption: High-yield synthesis of 2-Chlorobenzotrichloride.
Experimental Protocol: Synthesis via PCl₅ Catalysis [3]
-
Reactor Setup: Charge a suitable glass reactor equipped with a reflux condenser, a gas sparge tube, a thermometer, and a mechanical stirrer with 2-chlorotoluene (e.g., 2 moles) and phosphorus pentachloride (0.5 to 2 wt% based on 2-chlorotoluene).
-
Heating: Heat the mixture to the optimal reaction temperature, typically between 190°C and 225°C. [3]Temperatures below this range result in impractically long reaction times, while higher temperatures can lead to undesired by-products. [3]3. Chlorination: Introduce chlorine gas via the sparge tube at a rate slightly greater than its uptake to ensure a substantial excess, which drives the reaction to completion.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC). The reaction is considered complete when the concentration of intermediates like 2-chlorobenzal chloride is minimal.
-
Work-up: Upon completion (typically within 10 hours), cool the mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.
-
Purification: The crude product is then purified by vacuum distillation to yield 2-Chlorobenzotrichloride with a purity of >99%. [4]
Chemical Reactivity and Applications
The synthetic utility of 2-Chlorobenzotrichloride stems from the high reactivity of the trichloromethyl group, which is an excellent leaving group and readily undergoes nucleophilic substitution and hydrolysis.
Key Applications
-
Pharmaceutical Synthesis: Its most prominent application is as a key intermediate in the synthesis of the broad-spectrum antifungal agent Clotrimazole . [2][5]The trichloromethyl group is converted into a triphenylmethyl (trityl) cation which then reacts with imidazole.
-
Agrochemicals and Dyes: It serves as a precursor to o-chlorobenzoyl chloride through controlled hydrolysis. [2]o-Chlorobenzoyl chloride is a versatile reagent used in the manufacturing of various pesticides, herbicides, and dyes. [2][4]* Fluorinated Derivatives: The chlorine atoms on the side chain can be substituted with fluorine to produce o-chlorobenzotrifluoride, a valuable intermediate in its own right. [4]
Caption: Major synthetic pathways utilizing 2-Chlorobenzotrichloride.
Mechanistic Insight: Hydrolysis Reactivity
The hydrolysis of benzotrichlorides is a cornerstone reaction. The rate of this reaction is significantly influenced by the substituents on the aromatic ring. In 2-Chlorobenzotrichloride, the ortho-chloro group creates substantial steric hindrance around the benzylic carbon. [6]This steric congestion impedes the approach of the nucleophile (water), slowing the hydrolysis rate compared to its isomer, p-chlorobenzotrichloride, where the chloro group is distant and exerts no steric effect. [6]This differential reactivity is a critical consideration in process development, influencing reaction times, temperature requirements, and catalyst selection.
Analytical Methodologies
Robust analytical methods are essential for ensuring the purity of 2-Chlorobenzotrichloride, which is critical for its use in pharmaceutical applications. [2][5] Table 2: Recommended Analytical Techniques
| Technique | Purpose | Key Parameters |
| Gas Chromatography (GC) | Purity assessment, quantification of impurities (e.g., di-chloro impurity, isomers). [7] | Column: Capillary column (e.g., DB-5ms). Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Carrier Gas: Helium or Hydrogen. |
| Mass Spectrometry (MS) | Structural confirmation and identification of unknown impurities. | Typically coupled with GC (GC-MS). Analysis of fragmentation patterns provides a molecular fingerprint. |
| NMR Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR to confirm the substitution pattern and the presence of the -CCl₃ group. |
Protocol: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of 2-Chlorobenzotrichloride (e.g., 1 mg/mL) in a suitable solvent like acetone or carbon tetrachloride.
-
Instrument Setup:
-
Injector: Set to a temperature of ~250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature of ~280°C.
-
Detector (FID): Set to a temperature of ~300°C.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the area percentage of the main peak. Identify and quantify impurities based on their retention times relative to a known standard. [7]
Safety, Handling, and Toxicology
2-Chlorobenzotrichloride is a hazardous chemical that requires strict safety protocols. It is classified as corrosive, harmful if swallowed, and a suspected carcinogen. [8][9] Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. [8][9] |
| H314 | Causes severe skin burns and eye damage. [8] | |
| H351 | Suspected of causing cancer. [8][9] | |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. [8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [8][9] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [8] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. [8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9] | |
| P405 | Store locked up. [9] |
Handling and Storage Protocol
-
Engineering Controls: Always handle this material within a certified chemical fume hood. [1]Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area. [1]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [1] * Skin Protection: Wear chemically resistant gloves (e.g., Viton®, nitrile rubber) and appropriate protective clothing to prevent any skin exposure. [1] * Respiratory Protection: If vapors or dust may be generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases. [1]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated "Corrosives" area. [1]The material is moisture-sensitive and will decompose on contact with water or moist air; store protected from moisture. [1][8]Incompatible materials include strong bases and strong oxidizing agents. [1]
-
First Aid Measures
-
Inhalation: Immediately remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1][8]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [1][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention. [1][8]
Toxicological Summary
There is limited specific LD50/LC50 data available for 2-Chlorobenzotrichloride. [1]However, it is known to be corrosive and causes chemical burns to the eyes, skin, and respiratory and digestive tracts. [1][8]It is also listed as a suspected carcinogen (GHS Category 2), though it is not listed by IARC, NTP, or ACGIH. [1][9]Chronic exposure effects may be delayed. [1]
Conclusion
2-Chlorobenzotrichloride (CAS No. 2136-89-2) is a synthetically versatile and commercially significant chemical intermediate. Its value is firmly established in the production of essential pharmaceuticals like Clotrimazole and as a precursor for various agrochemicals and dyes. A thorough understanding of its synthesis, which favors a PCl₅-catalyzed pathway for optimal yield, and its distinct reactivity, governed by both electronic effects and steric hindrance, is crucial for its effective and safe utilization. The stringent handling and safety protocols outlined in this guide are non-negotiable for any laboratory or manufacturing setting, reflecting the compound's hazardous nature. For the research and drug development professional, 2-Chlorobenzotrichloride remains a vital building block, demanding both scientific acumen and a rigorous commitment to safety.
References
-
Material Safety Data Sheet - 2-Chlorobenzotrichloride, 99% . Cole-Parmer. [Link]
- Preparation of 2-chlorobenzotrichloride.
-
2-Chlorobenzotrichloride Safety Data Sheet . Alfa Aesar. [Link]
-
Safety data sheet - 2-Chlorobenzotrichloride . CPAchem. [Link]
-
Novel chlorination process of o-chlorobenzotrichloride . Patsnap. [Link]
- Preparation of chlorobenzotrifluoride compounds.
-
2 Chloro Benzotrichloride (OCBTC) . Pragna Group. [Link]
-
The Role of 2-Chlorobenzotrichloride in Pharmaceutical Synthesis . Chemical Synthesis. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nbinno.com [nbinno.com]
- 3. GB2087377A - Preparation of 2-chlorobenzotrichloride - Google Patents [patents.google.com]
- 4. Novel chlorination process of o-chlorobenzotrichloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chlorobenzotrichloride and 2- Chlorobenzotrichloride (pcbtc & ocbtc) [pragna-group.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fr.cpachem.com [fr.cpachem.com]
An In-depth Technical Guide to the Solubility of o-Chlorobenzotrichloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of o-Chlorobenzotrichloride (CAS No. 2136-89-2), a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] A thorough understanding of its solubility is paramount for researchers, scientists, and professionals in drug development and process chemistry, as it directly impacts reaction kinetics, purification strategies, and formulation development.
Introduction to o-Chlorobenzotrichloride and its Physicochemical Profile
o-Chlorobenzotrichloride, also known as 1-chloro-2-(trichloromethyl)benzene, is a chlorinated aromatic hydrocarbon with the chemical formula C₇H₄Cl₄.[1] It exists as a white to off-white solid or a clear, colorless to yellowish liquid, depending on the ambient temperature, and has a pungent odor.[1][2] Its molecular structure, featuring a chlorinated benzene ring and a trichloromethyl group, dictates its solubility behavior.
Table 1: Key Physicochemical Properties of o-Chlorobenzotrichloride
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₄ | [1][3] |
| Molecular Weight | 229.92 g/mol | [1][2] |
| CAS Number | 2136-89-2 | [1][3] |
| Appearance | White to off-white solid; clear colorless to yellowish liquid after melting. | [1][2] |
| Melting Point | 29-31 °C | [1][2] |
| Boiling Point | 260-264 °C | [1][2] |
| Density | 1.508 g/mL at 25 °C | [1][2] |
| Refractive Index | 1.5836 | [2] |
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.
o-Chlorobenzotrichloride is a relatively nonpolar molecule. The presence of four chlorine atoms introduces some polarity, but the overall symmetrical distribution of electron density around the benzene ring and the bulky trichloromethyl group results in a predominantly nonpolar character. Therefore, it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents like water.
Qualitative Solubility of o-Chlorobenzotrichloride
While quantitative solubility data for o-Chlorobenzotrichloride is not extensively available in published literature, qualitative assessments consistently indicate its solubility profile.
Table 2: Qualitative Solubility of o-Chlorobenzotrichloride in Various Solvents
| Solvent | Solvent Type | Expected Solubility | Source(s) |
| Water | Highly Polar Protic | Insoluble | [1] |
| Methanol | Polar Protic | Slightly Soluble | [4] |
| Ethanol | Polar Protic | Soluble | [5] |
| Benzene | Nonpolar Aprotic | Soluble | [5] |
| Diethyl Ether | Weakly Polar Aprotic | Soluble | [5] |
| Chloroform | Weakly Polar Aprotic | Sparingly Soluble | [4] |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [2] |
Causality behind Solubility:
-
Insolubility in Water: The nonpolar nature of o-chlorobenzotrichloride prevents it from forming significant hydrogen bonds with water molecules. The strong hydrogen bonding network of water would require a large amount of energy to disrupt, which is not compensated by the weak van der Waals forces that would form between o-chlorobenzotrichloride and water.
-
Solubility in Nonpolar and Weakly Polar Aprotic Solvents: Solvents like benzene, and diethyl ether can effectively solvate o-chlorobenzotrichloride through London dispersion forces and dipole-dipole interactions, which are comparable in strength to the intermolecular forces within the solute itself.
-
Reactivity with Protic Solvents: o-Chlorobenzotrichloride is sensitive to moisture and can hydrolyze.[1] It is also expected to react with protic solvents like alcohols, especially at elevated temperatures or in the presence of catalysts. This reactivity can influence solubility measurements, as the solute may be consumed in a chemical reaction rather than simply dissolving. The trichloromethyl group is susceptible to nucleophilic attack, leading to solvolysis products.
Experimental Determination of Solubility
Given the scarcity of quantitative data, experimental determination is often necessary. The following protocols outline standard methodologies for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Protocol:
-
Place approximately 25 mg of solid o-chlorobenzotrichloride into a small test tube.[6]
-
Add 0.75 mL of the chosen solvent in small portions.[6]
-
After each addition, shake the test tube vigorously for 30-60 seconds.[6]
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved or only partially dissolves, it is deemed insoluble or sparingly soluble.
-
If the compound appears to be reacting with the solvent (e.g., color change, gas evolution), this should be noted as it can be mistaken for dissolution.
Logical Flow for Qualitative Solubility Testing:
Caption: Workflow for qualitative solubility analysis.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of o-chlorobenzotrichloride to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved o-chlorobenzotrichloride by subtracting the initial weight of the empty container.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Self-Validating System:
To ensure the trustworthiness of the results, the experiment should be repeated at least three times to check for consistency. Additionally, approaching equilibrium from both undersaturation (dissolving the solid) and supersaturation (cooling a heated, saturated solution) can validate that a true equilibrium has been reached.
Experimental Workflow for Quantitative Solubility:
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Chlorobenzotrichloride | 2136-89-2 [chemicalbook.com]
- 3. 4-Chlorobenzotrichloride and 2- Chlorobenzotrichloride (pcbtc & ocbtc) [pragna-group.com]
- 4. Buy 2,3-Dichlorobenzotrichloride, 98% (EVT-6418836) | 84613-97-8 [evitachem.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Environmental Fate & Degradation: 1-Chloro-2-(trichloromethyl)benzene
Technical Guide for Research & Development
Executive Summary
1-Chloro-2-(trichloromethyl)benzene (CAS 2136-89-2), also known as o-chlorobenzotrichloride (o-CTC), represents a distinct class of chlorinated aromatic intermediates characterized by high chemical reactivity and rapid abiotic transformation.[1][2] Unlike stable polychlorinated benzenes (e.g., hexachlorobenzene), o-CTC is chemically unstable in environmental matrices.
The Core Fate Driver: The trichloromethyl group (-CCl₃) at the ortho position is highly susceptible to nucleophilic attack by water. Consequently, the environmental fate of o-CTC is not defined by the parent compound's persistence, but by its rapid hydrolysis into o-chlorobenzoic acid (2-CBA) and hydrochloric acid (HCl) .
Critical Insight for Researchers: Environmental risk assessments and analytical protocols must prioritize the detection of the metabolite (2-CBA) rather than the parent compound, which has a transient half-life in moist environments.
Physicochemical Profiling
The physicochemical properties of o-CTC dictate its initial partitioning behavior before hydrolysis occurs.
| Property | Value | Environmental Implication |
| Molecular Formula | C₇H₄Cl₄ | High chlorine content increases density and lipophilicity. |
| Molecular Weight | 229.92 g/mol | Facilitates moderate volatility. |
| Physical State | Liquid / Low-melting solid | MP ~29-31°C; exists as a liquid in warm ambient conditions. |
| Boiling Point | 260–264°C | High boiling point suggests low volatility compared to solvents, but sufficient for vapor hazard. |
| Density | 1.508 g/mL | "Sinker" in water bodies; accumulates in benthic zones if not hydrolyzed. |
| Vapor Pressure | 0.013 hPa (20°C) | Persistent vapor source in closed systems; inhalation hazard. |
| Log Kow | ~4.54 (Parent) | High potential for bioaccumulation only in dry/lipid environments. |
| Solubility (Water) | Decomposes | Critical: Does not dissolve; reacts violently to form HCl. |
Abiotic Degradation: The Hydrolysis Pathway
Hydrolysis is the dominant degradation mechanism. The electron-withdrawing chlorine on the benzene ring, combined with the bulky trichloromethyl group, creates a highly electrophilic center at the benzylic carbon.
Mechanism of Action
-
Initial Attack: Water molecules attack the benzylic carbon, displacing a chloride ion.
-
Intermediate Formation: Formation of o-chlorobenzoyl chloride (transient intermediate).
-
Final Conversion: Rapid hydrolysis of the acyl chloride to o-chlorobenzoic acid.
Stoichiometry:
Visualization: Abiotic Hydrolysis Pathway
Caption: Stepwise hydrolysis of o-CTC. The reaction releases 3 molar equivalents of HCl, causing a rapid pH drop in the immediate vicinity.
Biotic Degradation: Fate of the Metabolite
Since o-CTC hydrolyzes rapidly, "biodegradation" studies effectively study the degradation of o-chlorobenzoic acid (2-CBA) .
Microbial Metabolic Logic
Chlorinated benzoates are recalcitrant but degradable by specialized bacteria (e.g., Pseudomonas, Alcaligenes, Burkholderia). The chlorine atom at the ortho position presents a steric hindrance to standard dioxygenases, requiring specific enzymes.
The Modified Ortho-Cleavage Pathway
-
Uptake: 2-CBA is transported into the cell.
-
Dioxygenation: 2-chlorobenzoate 1,2-dioxygenase adds two hydroxyl groups, removing the carboxylic acid group and releasing CO₂.
-
Dechlorination: Spontaneous elimination of the chloride ion often occurs during the aromatization to form catechol, or specifically via chlorocatechol intermediates.
-
Ring Cleavage: The resulting catechol is cleaved by catechol 1,2-dioxygenase (ortho-cleavage) to form muconic acid derivatives, eventually entering the TCA cycle.
Visualization: Bacterial Degradation of 2-CBA
Caption: Microbial mineralization pathway of the stable metabolite 2-CBA via the chlorocatechol branch.
Environmental Compartment Analysis
| Compartment | Primary Fate Mechanism | Transport Behavior |
| Atmosphere | Photo-oxidation | Exists as vapor.[3] Reacts with hydroxyl radicals.[4] Half-life: ~15–30 days. Rapidly scavenged by rain (hydrolysis). |
| Water | Hydrolysis | Fast. Parent compound disappears in minutes to hours. Resulting 2-CBA is water-soluble (anionic at pH > 4) and mobile. |
| Soil | Adsorption / Leaching | Parent adsorbs to organic matter but hydrolyzes upon wetting. The metabolite (2-CBA) is mobile and can leach into groundwater due to high water solubility. |
Experimental Protocols
Protocol: Hydrolysis Kinetics Assay
Objective: Determine the half-life (
Reagents:
-
Acetonitrile (ACN) - HPLC Grade (Co-solvent).
-
Phosphate Buffer (pH 7.0, 50 mM).
-
Internal Standard (e.g., 1,2-dichlorobenzene).
Methodology:
-
Stock Preparation: Prepare a 1000 ppm stock solution of o-CTC in dry ACN. Note: Use dry glassware to prevent premature hydrolysis.
-
Initiation: Spike the stock into the Phosphate Buffer (maintained at 25°C) to a final concentration of 10 ppm. Ensure ACN content is <1% to minimize solvent effects.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately extract the aliquot with Hexane (to recover unreacted parent) and Ethyl Acetate (to recover 2-CBA).
-
Critical Step: Hexane extraction stops the hydrolysis of the parent compound by removing it from the aqueous phase.
-
-
Analysis: Analyze the Hexane layer via GC-MS for parent disappearance. Analyze the Ethyl Acetate layer (after derivatization with TMS or Methylation) for 2-CBA appearance.
Analytical Detection: Derivatization for GC-MS
Direct injection of o-CTC or 2-CBA leads to poor chromatography (tailing) and thermal degradation.
Derivatization Protocol (Methylation):
-
Evaporate extract to dryness under Nitrogen.
-
Add 200 µL BF₃-Methanol (14%).
-
Incubate at 60°C for 30 minutes.
-
Cool and extract with Hexane.
-
Inject into GC-MS (Column: DB-5ms).
-
Target: Methyl 2-chlorobenzoate.
-
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16429, o-Chlorobenzotrichloride. Retrieved from [Link]
-
OECD SIDS. (2004). SIDS Initial Assessment Report for SIAM 18: Benzotrichloride and derivatives. Organization for Economic Cooperation and Development. Retrieved from [Link]
- Field, J. A., & Sierra-Alvarez, R. (2008). Microbial transformation and degradation of chlorinated benzenes. FEMS Microbiology Reviews, 32(2), 211-228.
-
U.S. EPA. (2010). Toxicological Review of Chlorinated Benzenes and Benzoic Acids. Integrated Risk Information System (IRIS). Retrieved from [Link]
Sources
Technical Guide: Thermal Decomposition of 1-Chloro-2-(trichloromethyl)benzene
[1]
Executive Summary
1-Chloro-2-(trichloromethyl)benzene , commonly known as o-chlorobenzotrichloride (oCBT), is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical precursors (e.g., o-chlorobenzoyl chloride and o-chlorobenzotrifluoride). While chemically valuable, its trichloromethyl motif imparts significant thermal instability, making it prone to complex degradation pathways.
This guide provides a definitive analysis of the thermal decomposition products of oCBT. It distinguishes between oxidative degradation (relevant to storage and accidental exposure) and inert pyrolysis (relevant to reactor safety and distillation). For drug development professionals, understanding these pathways is essential for impurity profiling and genotoxic risk assessment (e.g., controlling PCDF formation).
Physicochemical & Thermodynamic Profile
Understanding the bond dissociation energies (BDE) is prerequisite to predicting decomposition. The benzylic C-Cl bonds are the thermodynamic weak points, significantly more labile than the aryl C-Cl bond.
| Property | Value | Critical Note |
| CAS Number | 2136-89-2 | |
| Molecular Weight | 229.92 g/mol | |
| Boiling Point | 264 °C (at 760 mmHg) | Decomposition onset often overlaps with boiling. |
| Est. BDE (Benzylic C-Cl) | ~70-75 kcal/mol | Primary site of radical initiation (homolysis). |
| Est. BDE (Aryl C-Cl) | ~95 kcal/mol | Stable until extreme temperatures (>600°C). |
| Flash Point | >100 °C | Combustible; vapors form explosive mixtures. |
Mechanistic Decomposition Pathways
Pathway A: Hydrolytic Decomposition (Moisture-Induced)
Even trace moisture at elevated temperatures triggers rapid hydrolysis. This is the most common "decomposition" observed in industrial settings.
-
Mechanism: Nucleophilic attack of water on the electron-deficient benzylic carbon.
-
Products: Hydrogen Chloride (HCl) and o-Chlorobenzoic acid.
-
Relevance: HCl gas evolution can pressurize sealed vessels; the acid product precipitates, fouling equipment.
Pathway B: Oxidative Decomposition (Combustion/Air)
In the presence of oxygen (e.g., fire or air leakage in hot reactors), oCBT undergoes oxidative degradation.
-
Key Hazard: Formation of Phosgene (COCl₂) via oxidation of the chlorocarbon radical intermediates.
-
Secondary Hazard: Formation of Polychlorinated Dibenzofurans (PCDFs) if temperatures range between 300–600°C, particularly catalyzed by metal surfaces (e.g., copper/iron rust).
Pathway C: Inert Pyrolysis (Radical Condensation)
Under nitrogen/argon at temperatures >250°C, oCBT degrades via free-radical mechanisms.
-
Initiation: Homolytic cleavage of a benzylic C-Cl bond yields the o-chlorophenyldichloromethyl radical.
-
Dimerization: Two radicals combine to form per-chlorinated bibenzyl intermediates.
-
Elimination: Successive loss of Cl₂ or HCl leads to chlorinated tolanes (alkynes) and eventually fused ring systems like 1,8-dichloroanthracene or higher molecular weight "tars."
Visualization of Degradation Pathways[1]
The following diagram maps the critical divergence points between hydrolysis, oxidation, and pyrolysis.
Caption: Divergent decomposition pathways of oCBT driven by environmental conditions (Moisture vs. Oxidation vs. Pyrolysis).
Experimental Analysis Protocols
To validate the stability of oCBT in a drug development context, the following self-validating protocols are recommended.
Protocol: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)
Objective: Determine onset temperature of decomposition and identify volatile byproducts in real-time.
-
Sample Prep: Load 10–15 mg of oCBT into an alumina crucible. Note: Avoid platinum pans as chlorinated organics can corrode them at high T.
-
Atmosphere: Purge with Nitrogen (50 mL/min) for pyrolysis study; use Synthetic Air for oxidative study.
-
Ramp: Heat from 40°C to 600°C at 10°C/min.
-
MS Trigger: Monitor m/z signals:
-
36/38 (HCl)
-
63/65 (COCl - Phosgene fragment)
-
70/72 (Cl₂)
-
228/230 (Parent ion)
-
-
Validation: The onset of mass loss should correlate with the appearance of m/z 36 (HCl). If m/z 63 appears under nitrogen, check for oxygen leaks in the transfer line.
Protocol: Impurity Profiling via GC-MS
Objective: Detect high-molecular-weight condensation products (dimers/anthracenes) formed during distillation or thermal stress.
-
Column: DB-5ms or equivalent (non-polar, 5% phenyl), 30m x 0.25mm.
-
Inlet: Splitless mode, 250°C. Caution: Keep inlet temperature <280°C to prevent in-situ degradation.
-
Program: 50°C (hold 2 min) → 20°C/min → 300°C (hold 10 min).
-
Detection: Full scan (50–650 amu).
-
Target Analytes:
-
Retention Time ~1.2x Parent: Check for o-chlorobenzoyl chloride (oxidation artifact).
-
Retention Time >1.8x Parent: Check for chlorinated biphenyls or anthracenes (pyrolysis artifacts).
-
Summary of Decomposition Products
| Product Class | Specific Compound | Formula | Origin Mechanism | Toxicity/Risk |
| Acid Gases | Hydrogen Chloride | HCl | Hydrolysis / Pyrolysis | Corrosive; Inhalation Hazard. |
| Oxidants | Chlorine Gas | Cl₂ | Radical Recombination | Highly Toxic; Oxidizer. |
| Carbonyls | Phosgene | COCl₂ | Oxidative Degradation | Fatal ; Pulmonary Edema. |
| Acids | o-Chlorobenzoic Acid | C₇H₅ClO₂ | Hydrolysis | Solid precipitate; Process fouling. |
| Condensed Aromatics | 1,8-Dichloroanthracene | C₁₄H₈Cl₂ | Pyrolysis (Dimerization) | Potential Carcinogen; Persistent. |
| Dioxin-likes | PCDFs | C₁₂HₓClᵧO | Thermal Oxidation | Severe ; Bioaccumulative toxin. |
References
-
BenchChem. (2025).[1][2][3] Thermal Decomposition of this compound: A Technical Guide. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Benzene, 1-chloro-2-(trichloromethyl)-: Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2025).[4] Compound Summary: this compound (CAS 2136-89-2).[5][6] National Library of Medicine. Retrieved from [Link]
-
Vina, N., et al. (2013). A study of chlorobenzene pyrolysis. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(2136-89-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
The Definitive Guide to the Hydrolysis of 1-Chloro-2-(trichloromethyl)benzene
Target Product: 2-Chlorobenzoic Acid (CAS: 118-91-2)
Starting Material: 1-Chloro-2-(trichloromethyl)benzene (also known as
Part 1: Executive Summary & Strategic Importance
In the landscape of pharmaceutical and agrochemical synthesis, the conversion of This compound to 2-chlorobenzoic acid is a pivotal functional group transformation. 2-chlorobenzoic acid serves as a critical scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), fungicides, and dyes.
While the hydrolysis of a trichloromethyl group (
This guide moves beyond textbook theory to provide a field-validated protocol. We prioritize the Lewis Acid Catalyzed Hydrolysis (specifically
Part 2: Mechanistic Insight & Causality
To control the reaction, one must understand the stepwise degradation of the trichloromethyl moiety. The reaction does not proceed in a single concerted step but rather through a distinct intermediate: 2-chlorobenzoyl chloride .
The Reaction Pathway[1][2][3][4][5][6]
-
Activation: The Lewis acid catalyst (e.g.,
) coordinates with the chlorine atoms on the benzylic carbon, weakening the bond. -
First Hydrolysis (Rate Limiting): Water attacks the activated center. In the presence of a catalyst, this occurs efficiently at 100–120°C. Without a catalyst, temperatures >140°C are required.
-
Elimination: Two equivalents of
are rapidly eliminated to form the stable intermediate, 2-chlorobenzoyl chloride ( ). -
Second Hydrolysis: The acid chloride reacts with a final equivalent of water to yield 2-chlorobenzoic acid.
Visualization: Mechanistic Cascade
The following diagram illustrates the stepwise transformation and the critical role of the catalyst in lowering the activation energy for the initial water attack.
Caption: Stepwise hydrolysis pathway showing the catalytic activation and the distinct acid chloride intermediate.
Part 3: Process Chemistry & Method Selection[7]
We evaluated three common methodologies for this transformation. The data below summarizes why the Catalytic Aqueous Hydrolysis is the preferred route for high-purity applications.
Comparative Analysis of Methods
| Feature | Method A: Lewis Acid Catalyzed | Method B: Brønsted Acid ( | Method C: High Temp / Non-Catalytic |
| Catalyst | None | ||
| Temperature | 100–120°C | 90–110°C | 140–190°C |
| Reaction Time | 4–6 Hours | 6–10 Hours | 12+ Hours |
| Yield | 95–98% | 90–95% | 80–85% |
| Purity Profile | High (Minimal side reactions) | Moderate (Sulfonation risks) | Low (Tarry polymerization) |
| Corrosion Risk | High ( | Severe ( | High ( |
Expert Verdict: Method A is selected. The use of
Part 4: Validated Experimental Protocol
Protocol: -Catalyzed Hydrolysis
Scale: Laboratory (1.0 mol basis)
Safety Pre-requisite: This reaction generates 3 moles of
1. Reagents & Equipment
-
Reactor: 500 mL 3-neck round-bottom flask equipped with:
-
Mechanical stirrer (Teflon blade).
-
Reflux condenser (connected to
scrubber). -
Pressure-equalizing addition funnel.
-
Thermocouple.
-
-
Starting Material: this compound (230.9 g, 1.0 mol).
-
Reagent: Deionized Water (36.0 g, 2.0 mol theoretical; use 40.0 g, ~10% excess).
-
Catalyst: Anhydrous Ferric Chloride (
), 0.2 g (~0.1 wt%).
2. Step-by-Step Procedure
-
Charge: Load the this compound and
into the reactor. -
Heat: Warm the mixture to 100°C under gentle stirring. The catalyst will dissolve/suspend, turning the solution dark.
-
Addition (Critical Step): Begin the dropwise addition of water.
-
Note: The reaction is endothermic initially but becomes exothermic as
evolves. -
Rate Control: Add water at a rate that maintains a steady evolution of
without flooding the condenser. Maintain temperature between 110–120°C . -
Observation: The mixture will reflux vigorously.
-
-
Completion: Once water addition is complete, raise the temperature to 125°C and hold for 1 hour to ensure conversion of the intermediate 2-chlorobenzoyl chloride to the acid.
-
Endpoint Check: Take an aliquot. It should be fully soluble in dilute
(the starting material and acid chloride are insoluble).
-
-
Workup (Purification):
-
Cool the reaction mass to 80°C .
-
Add 500 mL of hot water (or dilute
if converting to salt) to the molten crude acid. -
Adjust pH to >10 with
solution to dissolve the product as sodium 2-chlorobenzoate. -
Filter while hot to remove insoluble impurities (iron catalyst, unreacted organics).
-
Acidify the filtrate with
to pH 1–2 to precipitate 2-chlorobenzoic acid. -
Filter the white solid, wash with cold water, and dry at 80°C.
-
3. Workflow Visualization
Caption: Operational workflow emphasizing the critical gas scrubbing and purification via pH swing.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete hydrolysis (presence of 2-chlorobenzoyl chloride). | Extend the post-addition hold time at 125°C. Ensure slight excess of water (10-15%). |
| High Impurity Profile | Thermal degradation (temp >140°C) or "Ring Chlorination". | strictly control temp <125°C. Ensure |
| Slow Reaction | Catalyst deactivation or poor agitation. | Ensure |
| Product Color | Iron residue contamination. | Ensure the hot filtration step during alkaline workup is thorough. Use EDTA if necessary. |
Part 6: References
-
US Patent 1557153A. Manufacture of benzoic acid from benzotrichloride. (Describes the foundational
/ catalyzed hydrolysis method). -
Maki, T., & Takeda, K. (2000). Benzoic Acid and Derivatives.[2][3][4][5][1][6][7] In Ullmann's Encyclopedia of Industrial Chemistry.[6] (Authoritative source on industrial hydrolysis conditions and catalysts).
-
US Patent 2546545A. Process for the separation of isomeric chlorobenzoic acids. (Details the hydrolysis of
-chlorobenzotrichloride specifically). -
BenchChem Technical Guide. Synthesis of Chloro-Substituted Benzoic Acids. (Overview of side reactions and troubleshooting).
-
PubChem Compound Summary. 2-Chlorobenzoic acid.[5] (Physical properties and safety data). [6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: Precision Free-Radical Chlorination of o-Chlorotoluene
Executive Summary
This application note details the protocol for the selective side-chain chlorination of o-chlorotoluene (OCT) to produce o-chlorobenzyl chloride (OCBC) . OCBC is a critical pharmacophore intermediate used in the synthesis of agrochemicals (e.g., Boscalid) and pharmaceuticals.
The primary challenge in this synthesis is chemo-selectivity . Researchers must navigate two competing pathways:
-
Nuclear Chlorination (Undesired): Electrophilic aromatic substitution on the ring, favored by Lewis acid impurities and low temperatures.
-
Side-Chain Chlorination (Desired): Free-radical substitution on the methyl group, favored by high temperatures, UV light, and radical initiators.
This guide provides a validated Sulfuryl Chloride (
Mechanistic Principles & Selectivity Control
The Radical Chain Reaction
The transformation proceeds via a free-radical chain mechanism. Unlike ionic chlorination, which requires a Lewis acid catalyst (e.g.,
Key Mechanistic Insight: The ortho-chlorine substituent on the aromatic ring exerts a steric and electronic influence. While it deactivates the ring toward electrophilic attack (beneficial), it also destabilizes the benzylic radical slightly compared to the para isomer. Therefore, maintaining a high radical flux is essential to overcome the energy barrier.
Pathway Visualization
The following diagram illustrates the competing pathways and the radical cycle required for the desired product.
Caption: Figure 1. Mechanistic divergence.[1] Success depends on suppressing the Ring Chlorination pathway and terminating before Poly-chlorination occurs.
Critical Process Parameters (CPP)
To ensure batch-to-batch consistency, the following parameters must be strictly controlled:
| Parameter | Target Range | Scientific Rationale |
| Stoichiometry | 1.2 : 1 (OCT : | Using excess substrate (OCT) statistically reduces the probability of the product (OCBC) reacting a second time to form the dichloro- species. |
| Temperature | Reflux (~135-140°C) | High temperature promotes homolytic bond cleavage and favors the higher-activation-energy side-chain substitution over ring substitution. |
| Initiator | AIBN (0.1 - 0.5 mol%) | Azo-bis-isobutyronitrile (AIBN) provides a cleaner radical source than Benzoyl Peroxide (BPO), which can generate oxidizing byproducts. |
| Atmosphere | Inert ( | Oxygen is a radical scavenger and will quench the reaction chain, stalling conversion. |
| System Dryness | < 500 ppm | Moisture can hydrolyze |
Experimental Protocol: Sulfuryl Chloride Method
Safety Warning:
-
Lachrymator: o-Chlorobenzyl chloride is a potent tear gas. All operations must be performed in a functioning fume hood.
-
Gas Evolution: The reaction releases
and gases. An acid scrubber (NaOH trap) is mandatory.
Materials
-
Substrate: o-Chlorotoluene (OCT), >98% purity.
-
Reagent: Sulfuryl Chloride (
), freshly distilled if yellowed. -
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).
-
Solvent: None (Neat reaction).
Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis of o-chlorobenzyl chloride.
Step-by-Step Procedure
-
Reactor Assembly:
-
Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a high-efficiency reflux condenser.
-
Connect the top of the condenser to an oil bubbler leading into a 10% NaOH scrubber trap to neutralize
and . -
Flush the system with Nitrogen for 15 minutes.
-
-
Charging:
-
Charge o-chlorotoluene (1.2 equivalents) into the RBF.
-
Add AIBN (0.005 equivalents / 0.5 mol%) directly to the OCT.
-
Charge Sulfuryl Chloride (1.0 equivalent) into the addition funnel.
-
-
Initiation:
-
Heat the OCT to mild reflux (approx. 135-140°C bath temperature).
-
Note: Do not overheat; vigorous boiling is not required, only sufficient temperature to activate the AIBN and maintain reflux.
-
-
Addition:
-
Add
dropwise over 1–2 hours. -
Observation: Gas evolution (
) indicates the reaction is proceeding. If gas evolution stops, the radical chain may have terminated; add a "booster" amount of AIBN (10 mg).
-
-
Digestion:
-
After addition is complete, continue reflux for 2–4 hours.
-
In-Process Control (IPC): Sample 50
, dilute in Hexane, and analyze via GC-FID. -
Endpoint Criteria:
consumption of (if visible) or plateauing of the Product:Substrate ratio.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Sparge with Nitrogen for 30 minutes to remove residual dissolved gases (
). -
Wash the organic layer with saturated
(aq) to remove acidic traces, then with brine. -
Dry over anhydrous
and filter.
-
-
Purification (Fractional Distillation):
-
Perform vacuum distillation (approx. 10-20 mmHg).
-
Fraction 1: Unreacted o-chlorotoluene (Recover and recycle).
-
Fraction 2: o-Chlorobenzyl chloride (Product) . Boiling point approx. 216-222°C (atm) or ~95-100°C at 15 mmHg.
-
Residue: o-Chlorobenzal chloride (dichloro species).
-
Analytical Control & Troubleshooting
GC-FID Interpretation
Typical retention order on a non-polar column (e.g., DB-5 or HP-5):
-
o-Chlorotoluene (Substrate)[2]
-
o-Chlorobenzyl chloride (Target)
-
o-Chlorobenzal chloride (Over-chlorinated impurity)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Radical quenching | Ensure |
| High Ring Chlorination | Metal contamination | Inspect glassware for rust/residue. Ensure no metallic spatulas were used. Consider adding a chelator or using glass-coated stir bars. |
| High Polychlorination | Low Substrate:Reagent ratio | Increase OCT excess to 1.5 equivalents. Stop reaction at lower conversion (e.g., 70%). |
| Yellow Product | Dissolved | Sparge with |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Kharasch, M. S., & Brown, H. C. "Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons." Journal of the American Chemical Society, 61(8), 2142–2150, 1939. Link
-
Xu, Z., et al. "Selective chlorination of toluene to o-chlorotoluene catalyzed by ionic liquids." Molecules, 23(11), 2933, 2018. (Discusses the competing ring chlorination pathways). Link
-
Org. Synth. "o-Chlorobenzyl Chloride."[3][4] Organic Syntheses, Coll.[2][3] Vol. 4, p. 401. (Foundational protocol for benzyl chloride derivatives). Link
Sources
Application Note: A Detailed Protocol for the Hydrolysis of o-Chlorobenzotrichloride to o-Chlorobenzoic Acid
Introduction
The hydrolysis of o-chlorobenzotrichloride is a fundamental chemical transformation that yields o-chlorobenzoic acid, a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This process involves the conversion of a trichloromethyl group into a carboxylic acid through nucleophilic substitution. While conceptually straightforward, the practical execution of this reaction requires careful control of conditions and stringent safety measures due to the hazardous nature of the reactant and the evolution of corrosive hydrogen chloride gas.[3] This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, safety protocols, and detailed experimental steps.
Pillar 1: Scientific Principles & Mechanistic Overview
The hydrolysis of o-chlorobenzotrichloride proceeds via a nucleophilic substitution pathway. The three chlorine atoms on the benzylic carbon create a strong electron-withdrawing effect, making this carbon highly electrophilic and susceptible to attack by a nucleophile, in this case, water. The reaction can be catalyzed by Lewis acids (like ferric chloride) or strong mineral acids (like sulfuric acid), which further polarize the C-Cl bonds, facilitating the substitution.[4][5]
The reaction is typically stepwise, with the sequential replacement of chlorine atoms by hydroxyl groups, forming an unstable triol intermediate which rapidly dehydrates to form the carboxylic acid. A significant feature of this reaction is the "ortho effect," where the chloro-substituent at the ortho position can sterically hinder the approach of the nucleophile to the reaction center, potentially influencing the reaction rate compared to its para-isomer.[6]
Reaction Scheme
Caption: Simplified reaction of o-Chlorobenzotrichloride to o-Chlorobenzoic Acid.
Pillar 2: Safety & Handling (EHS Protocol)
CRITICAL: o-Chlorobenzotrichloride is a hazardous substance. A thorough risk assessment must be conducted before beginning any experimental work.[7]
Hazard Profile:
-
Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.[8]
-
Corrosivity: Causes severe skin burns and serious eye damage.[3][9]
-
Carcinogenicity: May cause cancer.[8]
-
Reactivity: Moisture-sensitive; reacts with water to produce corrosive hydrogen chloride gas.[3]
Mandatory Safety Measures:
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to manage vapor and HCl gas exposure.[10] Ensure an eyewash station and safety shower are immediately accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[3]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for integrity before each use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: A NIOSH-approved respirator with an acid gas cartridge may be necessary if there is a risk of exceeding exposure limits.[3]
-
-
Spill & Waste Management:
-
Spills: Absorb small spills with an inert material like vermiculite or sand.[10] Place in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials. Prevent runoff into drains.[10]
-
Waste: Dispose of all chemical waste according to institutional and local regulations. Do not mix with other waste streams.
-
Pillar 3: Experimental Protocol
This protocol details the hydrolysis of o-chlorobenzotrichloride using sulfuric acid as a catalyst.
Materials & Equipment
| Reagents & Chemicals | Equipment |
| o-Chlorobenzotrichloride (≥99%) | 3-Neck Round Bottom Flask (500 mL) |
| Concentrated Sulfuric Acid (98%) | Reflux Condenser with Gas Outlet Adapter |
| Deionized Water | Dropping Funnel (100 mL) |
| Toluene (for recrystallization) | Heating Mantle with Stirring Control |
| Sodium Bicarbonate (for neutralization) | Magnetic Stirrer and Stir Bar |
| Anhydrous Sodium Sulfate | Thermometer / Temperature Probe |
| Gas Scrubber (for HCl) | |
| Buchner Funnel and Filter Flask | |
| Vacuum Source |
Step-by-Step Methodology
Part A: Reaction Setup & Hydrolysis
-
Apparatus Assembly: In a fume hood, assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer. Connect the top of the reflux condenser to a gas scrubber containing a dilute sodium bicarbonate solution to neutralize the evolved HCl gas.
-
Reagent Charging: Carefully charge the flask with 50 g (approx. 0.22 mol) of o-chlorobenzotrichloride.
-
Catalyst Addition: With gentle stirring, slowly add 50 mL of concentrated sulfuric acid to the flask. An initial exotherm may be observed.
-
Water Addition: Add 12 mL (approx. 0.67 mol, a slight excess) of deionized water to the dropping funnel. Begin adding the water dropwise to the stirred mixture. Causality Note: The slow addition is critical to control the rate of the exothermic reaction and the vigorous evolution of HCl gas.
-
Reaction Heating: Once the initial reaction subsides, heat the mixture to 30-40°C using the heating mantle. Maintain this temperature with continuous stirring for approximately 12 hours, or until the evolution of HCl gas ceases.[4]
-
Reaction Completion: The reaction is considered complete when the oily top layer of the reactant disappears and the mixture becomes more uniform.
Part B: Product Isolation & Work-up
-
Cooling: Turn off the heating and allow the reaction mixture to cool to room temperature.
-
Precipitation: Carefully and slowly pour the cooled reaction mixture over approximately 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude o-chlorobenzoic acid.
-
Filtration: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual sulfuric acid.
-
Drying: Press the cake dry on the filter and then transfer the crude product to a watch glass for air drying or drying in a vacuum oven at a temperature not exceeding 80°C.[11]
Part C: Purification by Recrystallization
-
Solvent Selection: Toluene is an effective solvent for the recrystallization of o-chlorobenzoic acid.[12]
-
Dissolution: Transfer the crude, dried o-chlorobenzoic acid to an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, boil for a few minutes, and perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum. The expected melting point of pure o-chlorobenzoic acid is 139-140°C.[12]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of o-Chlorobenzoic Acid.
References
- In-Depth Technical Guide: Health and Safety Information for o-Chlorobenzotrichloride. Benchchem.
- Reactivity comparison of o-chlorobenzotrichloride vs p-. Benchchem.
- SAFETY DATA SHEET - o-Chlorobenzotrichloride. Fisher Scientific.
- SAFETY DATA SHEET - 4-Chlorobenzotrichloride. Fisher Scientific.
- SAFETY DATA SHEET - o-Chlorobenzotrichloride. Sigma-Aldrich.
- Material Safety Data Sheet - 4-Chlorobenzotrichloride, 99%. Cole-Parmer.
- Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture. Google Patents.
- Process for the separation of isomeric chlorobenzoic acids. Google Patents.
-
o-CHLOROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis method of o-chlorobenzoic acid. Snowhite Chemical Co.,LTD. Available from: [Link]
-
acridone. Organic Syntheses Procedure. Available from: [Link]
-
Novel chlorination process of o-chlorobenzotrichloride. Eureka | Patsnap. Available from: [Link]
- Process for the preparation of chloro-benzoyl chlorides. Google Patents.
Sources
- 1. Novel chlorination process of o-chlorobenzotrichloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. snowhitechem.com [snowhitechem.com]
- 5. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN1868995A - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Comprehensive Guide to the Synthesis of 2-Chlorobenzoyl Chloride via Controlled Hydrolysis of 2-Chlorobenzotrichloride
Abstract
This document provides a detailed protocol for the laboratory-scale preparation of 2-chlorobenzoyl chloride, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The described method focuses on the direct, controlled hydrolysis of 2-chlorobenzotrichloride (α,α,α,2-tetrachlorotoluene). This application note offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, safety protocols, analytical methods for quality control, and troubleshooting guidelines. The causality behind critical process parameters, such as temperature control and stoichiometry, is explained to ensure reproducibility and high-yield synthesis for researchers and professionals in chemical and drug development.
Introduction and Scientific Principle
2-Chlorobenzoyl chloride is a reactive acyl chloride valued for its role as a building block in complex organic synthesis.[3] While several synthetic routes exist, such as the chlorination of 2-chlorobenzoic acid with agents like thionyl chloride (SOCl₂), the conversion from 2-chlorobenzotrichloride represents an efficient and common industrial method.[1][4] This process hinges on the selective hydrolysis of the trichloromethyl group.
The core of this synthesis is the reaction of one molar equivalent of 2-chlorobenzotrichloride with one molar equivalent of water.[5][6] The reaction is typically facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃), which allows the process to proceed efficiently at moderate temperatures (below 80°C).[6] Precise control over the stoichiometry of water is paramount; an excess will lead to the over-hydrolysis of the desired acyl chloride product into the less reactive 2-chlorobenzoic acid, thereby reducing the yield.[6]
The overall reaction is as follows:
C₇H₄Cl₄ + H₂O --(Catalyst)--> C₇H₄Cl₂O + 2HCl
This method is advantageous as it directly converts the side-chain chlorinated precursor, which is often derived from the free-radical chlorination of 2-chlorotoluene, into the valuable acyl chloride.[7][8]
Reaction Mechanism Overview
The conversion of a benzotrichloride to a benzoyl chloride in the presence of a Lewis acid and water involves the formation of reactive intermediates. The Lewis acid likely coordinates with a chlorine atom of the trichloromethyl group, facilitating its partial hydrolysis and subsequent rearrangement to form the acyl chloride.
Caption: Reaction pathway for the synthesis of 2-chlorobenzoyl chloride.
Materials and Equipment
Chemicals
| Chemical Name | CAS Number | Molecular Formula | Recommended Purity |
| 2-Chlorobenzotrichloride | 2136-89-2 | C₇H₄Cl₄ | ≥99% |
| Ferric Chloride (anhydrous) | 7705-08-0 | FeCl₃ | ≥98% |
| Deionized Water | 7732-18-5 | H₂O | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥98% |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser with a gas outlet/scrubber connection
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Glass thermometer
-
Vacuum distillation apparatus (short path)
-
Receiving flasks
-
Standard laboratory glassware and consumables
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding approximately 0.5 moles of 2-chlorobenzoyl chloride. All operations must be conducted within a certified chemical fume hood.
Reactor Setup and Inert Atmosphere
-
Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the 500 mL three-neck flask with the magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are properly sealed.
-
Connect the top of the condenser to a gas outlet leading to a scrubber (e.g., a beaker with sodium hydroxide solution) to neutralize the evolving hydrogen chloride (HCl) gas.
-
Flush the entire system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove atmospheric moisture.
Reaction Execution
-
Charging Reactants: Under a positive pressure of inert gas, charge the reaction flask with 2-chlorobenzotrichloride (115.0 g, 0.5 mol).
-
Add anhydrous ferric chloride (1.62 g, 0.01 mol, 2 mol%) to the flask.
-
Begin stirring to create a homogeneous mixture.
-
Controlled Hydrolysis: Add deionized water (9.0 g, 0.5 mol) to the dropping funnel.
-
Heat the reaction mixture to 50°C using the heating mantle.
-
Once the temperature is stable, begin the dropwise addition of water from the dropping funnel over a period of 2 hours. Causality Note: A slow addition rate is critical to manage the exotherm and prevent localized over-concentration of water, which could lead to the formation of 2-chlorobenzoic acid.[6]
-
Maintain the internal reaction temperature between 50-60°C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 60°C for an additional 30-60 minutes until the gas evolution subsides.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (carefully) and analyzing them by Gas Chromatography (GC) to confirm the disappearance of the starting 2-chlorobenzotrichloride peak.[6]
Product Isolation and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reconfigure the apparatus for vacuum distillation.
-
Distill the crude product under reduced pressure. Collect the fraction boiling at 102-104°C/11 mmHg.
-
The purified 2-chlorobenzoyl chloride should be collected in a pre-weighed, dry receiver flask as a clear, colorless to slightly yellow liquid.[1][4]
-
Store the final product under an inert atmosphere in a tightly sealed container, protected from moisture.
Caption: Step-by-step experimental workflow for the synthesis.
Data, Analysis, and Characterization
Typical Reaction Parameters & Expected Yield
| Parameter | Value | Rationale |
| Molar Ratio (Substrate:Water) | 1:1 | Prevents over-hydrolysis to carboxylic acid.[6] |
| Catalyst Loading (FeCl₃) | 1-3 mol% | Sufficient for catalysis without promoting side reactions.[6] |
| Reaction Temperature | 50-65°C | Optimal for controlled reaction rate and selectivity.[6] |
| Addition Time | ~2 hours | Ensures effective heat dissipation and reaction control. |
| Expected Yield | 90-95% | Based on optimized, controlled conditions.[6] |
Product Specifications
| Property | Expected Value |
| Appearance | Colorless to very slightly yellow liquid[4] |
| Molecular Weight | 175.01 g/mol |
| Boiling Point | 238°C (lit.); 102-104°C/11 mmHg |
| Density | ~1.382 g/mL at 25°C[9] |
| Refractive Index (n20/D) | ~1.572 (lit.) |
Analytical Quality Control
-
Gas Chromatography (GC): The primary method to assess purity and confirm the absence of starting material.
-
Argentometric Titration: A quantitative method to determine the concentration of the acyl chloride by reacting it with a standard silver nitrate solution.[10]
-
FT-IR Spectroscopy: To confirm the presence of the characteristic acyl chloride carbonyl (C=O) stretch, typically around 1770-1810 cm⁻¹.
Critical Safety Precautions
Both 2-chlorobenzotrichloride and 2-chlorobenzoyl chloride are hazardous, corrosive materials that react with moisture.[11][12] All handling must be performed with appropriate engineering controls and personal protective equipment.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles and a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton).[12][13]
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood.[11] A safety shower and eyewash station must be readily accessible.[11]
-
Handling: Avoid all personal contact, including inhalation of vapors.[14] Keep containers tightly closed and protected from moisture.[11] Do not allow contact with water outside of the controlled reaction.[15]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[15]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]
-
In all cases of exposure, seek immediate medical attention. [12]
-
-
Spill Management: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a suitable, closed container for hazardous waste disposal. Do not use water.[12][15]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during distillation. | 1. Extend reaction time at 60°C; confirm completion with GC. 2. Ensure a good vacuum and proper insulation of the distillation column. |
| Product Contaminated with 2-Chlorobenzoic Acid | 1. Excess water was used. 2. Reaction temperature was too high. 3. Moisture in glassware or reagents. | 1. Carefully measure the stoichiometric amount of water. 2. Maintain strict temperature control (<65°C). 3. Ensure all equipment and reagents are scrupulously dried. |
| Dark-colored Product | Presence of impurities or decomposition from excessive heating. | Purify the starting material if necessary. Avoid overheating during distillation. |
Conclusion
The synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzotrichloride via catalyzed, controlled hydrolysis is a highly effective and scalable method. The success of this protocol is critically dependent on the precise stoichiometric control of water and the maintenance of the specified temperature range to prevent the formation of byproducts. By adhering to the detailed steps and safety precautions outlined in this guide, researchers can reliably and safely produce high-purity 2-chlorobenzoyl chloride for use in further synthetic applications.
References
-
Rondestvedt, Jr., C. S. (1976). New syntheses of aromatic acid chlorides from trichloromethylarenes. 1. Reaction with sulfur dioxide. The Journal of Organic Chemistry. Available at: [Link]
-
Chemex Global. (2026, January 3). Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. Retrieved from [Link]
-
SIELC Technologies. (2025, July 9). HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column. Retrieved from [Link]
-
Cole-Parmer. (2004, August 4). Material Safety Data Sheet - 2-Chlorobenzotrichloride, 99%. Retrieved from [Link]
- Not referenced in the final document.
- Not referenced in the final document.
- Not referenced in the final document.
- Not referenced in the final document.
-
Bromchem Laboratories. (n.d.). 2-Chlorobenzoyl Chloride | Manufacturer, Supplier from Anand. Retrieved from [Link]
- Not referenced in the final document.
- Not referenced in the final document.
- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF. Retrieved from [Link]
- Not referenced in the final document.
- Not referenced in the final document.
- Not referenced in the final document.
- Not referenced in the final document.
- Not referenced in the final document.
- Not referenced in the final document.
- Not referenced in the final document.
- Not referenced in the final document.
- Not referenced in the final document.
Sources
- 1. nbinno.com [nbinno.com]
- 2. bromchemlaboratories.in [bromchemlaboratories.in]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 邻氯苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Chlorobenzoyl Chloride | 609-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. echemi.com [echemi.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
Application Note: High-Resolution Analytical Methods for the Detection of 1-Chloro-2-(trichloromethyl)benzene
Abstract
This comprehensive technical guide provides detailed analytical methodologies for the quantitative determination of 1-Chloro-2-(trichloromethyl)benzene (also known as o-Chlorobenzotrichloride), a significant intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] The accurate detection and quantification of this compound are critical for process optimization, quality control, and environmental monitoring. This document outlines two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific detection in complex matrices, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and supported by authoritative references.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 2136-89-2) is a chlorinated aromatic hydrocarbon with the molecular formula C7H4Cl4 and a molecular weight of 229.92 g/mol .[2][3] Its utility as a chemical intermediate necessitates stringent analytical oversight to ensure product purity, monitor reaction kinetics, and assess potential environmental contamination. The inherent toxicity and persistence of chlorinated hydrocarbons underscore the need for sensitive and reliable analytical methods.[4]
This guide provides two distinct, validated approaches for the analysis of this compound, catering to different laboratory needs and sample complexities. Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity and low detection limits, making it ideal for trace analysis and confirmatory identification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) serves as a robust and efficient method for routine quality control and quantification in less complex sample matrices.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C7H4Cl4 | [2] |
| Molecular Weight | 229.92 g/mol | [3] |
| Appearance | White solid | [3] |
| Melting Point | 29-31 °C | [3] |
| Boiling Point | 260-264 °C | [5] |
| Density | 1.508 g/mL at 25 °C | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the premier technique for the analysis of this compound, particularly in complex environmental or biological matrices. Its high resolving power combined with the specificity of mass spectrometric detection allows for unambiguous identification and quantification, even at trace levels. The following protocol is based on established EPA methodologies for chlorinated hydrocarbons.
Principle of GC-MS Analysis
The methodology involves the extraction of this compound from the sample matrix, followed by injection into a gas chromatograph. The compound is volatilized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification and quantification.
Sample Preparation: A Critical Step for Accurate Quantification
The choice of sample preparation technique is contingent on the sample matrix. The overarching goal is to efficiently extract the analyte while minimizing co-extraction of interfering substances.
Workflow for Sample Preparation:
Caption: GC-MS Sample Preparation Workflow.
Protocol for Liquid-Liquid Extraction (Aqueous Samples):
-
Measure 1 L of the aqueous sample into a 2 L separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the organic layers.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
Protocol for Solid/Semi-Solid Sample Extraction:
-
Homogenize the sample.
-
Mix a known weight of the sample (e.g., 10-20 g) with an equal weight of anhydrous sodium sulfate to create a free-flowing powder.
-
Extract using a Soxhlet apparatus with a suitable solvent such as a hexane/acetone mixture for several hours.
-
Alternatively, use ultrasonic extraction with the same solvent system.
-
Concentrate the extract to a small volume.
Florisil Cleanup (if required):
For samples with a high content of polar interfering compounds, a Florisil column cleanup is recommended.
-
Prepare a chromatography column with activated Florisil.
-
Apply the concentrated extract to the column.
-
Elute with a non-polar solvent (e.g., hexane) to recover the this compound.
-
Concentrate the eluate to the final volume for GC-MS analysis.
GC-MS Instrumental Parameters and Protocol
The following parameters are a starting point and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column provides good separation for chlorinated hydrocarbons. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | |
| Oven Program | Initial temp: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | This temperature program allows for the separation of a wide range of semi-volatile compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible mass spectra. |
| Mass Range | 50-300 amu (full scan) | To obtain a complete mass spectrum for identification. |
| SIM Ions | To be determined from the full scan spectrum of a standard. Likely fragments would involve loss of Cl atoms. | For enhanced sensitivity and quantitative accuracy. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C |
Protocol for GC-MS Analysis:
-
Calibrate the instrument using a series of known concentrations of a this compound analytical standard to establish a calibration curve.
-
Inject 1 µL of the prepared sample extract into the GC-MS system.
-
Acquire data in both full scan and Selected Ion Monitoring (SIM) modes.
-
Identify the analyte by comparing its retention time and mass spectrum to that of the analytical standard. The NIST Mass Spectrometry Data Center is a valuable resource for reference spectra.[6]
-
Quantify the analyte using the calibration curve generated from the standards.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For routine analysis where high sample throughput is required and the sample matrix is relatively clean (e.g., in-process quality control), HPLC-UV offers a reliable and cost-effective alternative to GC-MS.
Principle of HPLC-UV Analysis
Reversed-phase HPLC is the method of choice for separating non-polar to moderately polar compounds. The sample is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a polar mobile phase through a non-polar stationary phase (e.g., C18). This compound, being a relatively non-polar molecule, will be retained on the column and separated from more polar components. Detection is achieved by a UV detector, as the aromatic ring of the analyte absorbs ultraviolet light.
Workflow for HPLC-UV Analysis:
Caption: HPLC-UV Sample Preparation and Analysis Workflow.
HPLC-UV Instrumental Parameters and Protocol
The following parameters are recommended as a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30 v/v) | This mobile phase composition provides good retention and peak shape for chlorinated benzenes. |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 10 µL | |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 215 nm | Aromatic compounds typically exhibit strong absorbance at lower UV wavelengths. |
Protocol for HPLC-UV Analysis:
-
Prepare a stock solution of this compound analytical standard in acetonitrile.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Prepare the sample by accurately weighing a known amount and dissolving it in the mobile phase or acetonitrile to a known volume.
-
Filter all solutions (standards and sample) through a 0.45 µm PTFE syringe filter before injection.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample and determine the peak area for this compound.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Method Validation and Quality Control
For both GC-MS and HPLC-UV methods, in-house validation is crucial to ensure the reliability of the results. Key validation parameters include:
-
Linearity and Range: A linear relationship between the detector response and the concentration of the analyte should be established over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Regular analysis of quality control samples, including blanks, standards, and spiked samples, is essential for monitoring the ongoing performance of the analytical method.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the desired sample throughput. Adherence to the outlined protocols, coupled with rigorous in-house method validation, will ensure the generation of high-quality, defensible analytical data for researchers, scientists, and drug development professionals.
References
-
Chemsrc. (2025, August 20). This compound | CAS#:2136-89-2. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 2136-89-2. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 2136-89-2. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-(trichloromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(chloromethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Inchem. (n.d.). ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. Retrieved from [Link]
Sources
- 1. This compound | 2136-89-2 | Benchchem [benchchem.com]
- 2. This compound | CAS 2136-89-2 [matrix-fine-chemicals.com]
- 3. This compound(2136-89-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, CAS No. 2136-89-2 - iChemical [ichemical.com]
- 6. Benzene, 1-chloro-2-(trichloromethyl)- [webbook.nist.gov]
HPLC methods for quantifying 1-Chloro-2-(trichloromethyl)benzene
An Application Note for the Quantification of 1-Chloro-2-(trichloromethyl)benzene using High-Performance Liquid Chromatography (HPLC)
Authored by a Senior Application Scientist
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. This application note is intended for researchers, analytical scientists, and quality control professionals who require a reliable method for the determination of this compound in various matrices.
The causality behind the experimental choices, from stationary phase selection to mobile phase composition, is explained to provide a deeper understanding of the method's underlying principles. The protocols are designed to be self-validating, adhering to internationally recognized standards for analytical method validation.
Introduction and Analyte Overview
This compound (CAS No. 2136-89-2), also known as o-Chlorobenzotrichloride, is a halogenated aromatic hydrocarbon.[1] Its quantification is crucial in various applications, including chemical synthesis, where it may be an intermediate or an impurity, and in environmental monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and accurate technique for the analysis of such compounds.[2][3]
This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of hydrophobic or non-polar compounds like this compound.[4][5] The method has been developed to ensure specificity, linearity, accuracy, and precision, and its validation is described in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for effective method development.
| Property | Value | Source |
| Chemical Structure | C₇H₄Cl₄ | [1] |
| Molecular Weight | 229.919 g/mol | [1][8] |
| CAS Number | 2136-89-2 | [1] |
| Boiling Point | 260-264 °C | [9] |
| Melting Point | 29-31 °C | [9] |
| LogP (Octanol/Water) | 3.94 - 4.167 | [10][11] |
| Density | ~1.5 g/cm³ | [10] |
The high LogP value indicates significant hydrophobicity, making RP-HPLC the logical choice for separation.[11] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
Recommended HPLC Method and Protocol
This section outlines the instrumentation, reagents, and step-by-step procedures for the quantification of this compound.
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column is recommended due to its hydrophobic nature, which provides excellent retention for non-polar analytes.[2][3] A common column dimension is 150 mm x 4.6 mm with 5 µm particle size.
-
Reagents and Materials:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade or higher).
-
Methanol (HPLC grade or higher).
-
Water (HPLC grade or Type I ultrapure).
-
0.45 µm membrane filters for solvent and sample filtration.
-
Chromatographic Conditions
The selection of these parameters is based on achieving a balance between resolution, analysis time, and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm | Provides optimal hydrophobic interaction for retention and separation.[5] |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) | A common mobile phase for chlorinated benzenes, offering good elution strength.[2][3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column to ensure efficient separation. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection Wavelength | 215 nm | Aromatic compounds exhibit strong absorbance at lower UV wavelengths.[2][3] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any potential impurities. |
Detailed Experimental Protocols
-
Mobile Phase Preparation:
-
Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.
-
Combine them in a suitable solvent reservoir.
-
Degas the mixture for at least 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it quantitatively to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This solution should be stored in a refrigerator.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system.[12][13]
-
Accurately weigh a known amount of the sample matrix.
-
Dissolve the sample in a suitable volume of methanol or acetonitrile.
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a concentration expected to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulates.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions in increasing order of concentration.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Protocol
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[14] The following protocols are based on ICH Q2(R2) guidelines.[6][7]
Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]
-
Protocol: Analyze a blank matrix, a placebo (if applicable), and a sample spiked with this compound. The chromatograms should demonstrate that no interfering peaks co-elute with the analyte peak. A Diode Array Detector can be used to check for peak purity.
Linearity
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[15]
-
Protocol: Prepare at least five concentrations of the reference standard across the expected sample concentration range. Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[15]
-
Protocol: Perform a recovery study by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
-
Protocol (Repeatability): Analyze a minimum of six determinations at 100% of the test concentration.[14]
-
Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: LOQ and LOD can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
The LOQ should be confirmed by analyzing a standard at this concentration and ensuring acceptable accuracy and precision.
Data Presentation and Expected Results
The results of the method validation should be clearly tabulated for easy review.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | Example Value | <2.0% |
| 5 | Example Value | <2.0% |
| 10 | Example Value | <2.0% |
| 25 | Example Value | <2.0% |
| 50 | Example Value | <2.0% |
| 100 | Example Value | <2.0% |
| Linear Regression | y = mx + c | r² ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | Example Value | Example Value | 98.0-102.0% |
| 100% | Example Value | Example Value | 98.0-102.0% |
| 120% | Example Value | Example Value | 98.0-102.0% |
Table 3: Precision Data
| Parameter | Number of Determinations | Mean Result (µg/mL) | %RSD |
| Repeatability | 6 | Example Value | ≤ 2.0% |
| Intermediate Precision | 6 | Example Value | ≤ 2.0% |
Experimental Workflow Visualization
Caption: General workflow for the HPLC quantification of the analyte.
Conclusion
This application note provides a detailed, robust, and reliable reversed-phase HPLC method for the quantification of this compound. The experimental choices are scientifically justified to ensure optimal separation and detection. By following the outlined protocols for analysis and method validation, laboratories can achieve accurate and precise results that meet stringent regulatory standards.
References
-
Asian Publication Corporation. HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. [Link]
-
PubMed. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]
-
Taylor & Francis Online. Analytical Procedure for the Determination of Chlorobenzenes in Sediments. [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – HPLC. [Link]
-
Chemsrc. This compound | CAS#:2136-89-2. [Link]
-
NIST. Benzene, 1-chloro-2-(trichloromethyl)-. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-2-(trichloromethyl)- (CAS 2136-89-2). [Link]
-
Inchem.org. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]
-
PubChem. Benzene, 1-chloro-2-(trichloromethyl)-. [Link]
-
ResearchGate. HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. [Link]
-
SIELC. Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
NIST. Benzene, 1-chloro-2-(chloromethyl)-. [Link]
-
Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
ResearchGate. HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. [Link]
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Science.gov. c18 reversed-phase hplc: Topics by Science.gov. [Link]
-
PubChem. 1-Chloro-2-(chlorophenylmethyl)benzene. [Link]
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Benzene. [Link]
-
iChemical. This compound, CAS No. 2136-89-2. [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
US EPA. Benzene, 1-chloro-2-(trichloromethyl)- - Substance Details. [Link]
Sources
- 1. Benzene, 1-chloro-2-(trichloromethyl)- [webbook.nist.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, CAS No. 2136-89-2 - iChemical [ichemical.com]
- 10. This compound | CAS#:2136-89-2 | Chemsrc [chemsrc.com]
- 11. Benzene, 1-chloro-2-(trichloromethyl)- (CAS 2136-89-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. agilent.com [agilent.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Precision Monitoring of o-Chlorotoluene Side-Chain Chlorination
Abstract & Strategic Context
The chlorination of o-chlorotoluene (OCT) is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for Angiotensin II receptor blockers (sartans) and agrochemicals. The primary objective is the selective side-chain chlorination to yield o-chlorobenzyl chloride (OCBC) while minimizing the formation of the over-chlorinated byproduct o-chlorobenzal chloride (OCBAC) and preventing nuclear (ring) chlorination.
This application note provides a field-validated protocol for monitoring this consecutive reaction. Unlike simple yield checks, this protocol emphasizes kinetic control —identifying the precise moment to quench the reaction to maximize mono-chlorinated yield before the consecutive rate constant (
Key Reaction Pathway
The reaction follows a free-radical chain mechanism initiated by UV light or chemical initiators (e.g., AIBN).
Reaction Mechanism & Critical Control Points
Understanding the competition between the desired pathway and impurity formation is essential for interpreting analytical data.
Pathway Visualization
The following diagram illustrates the reaction cascade and failure modes (Ring Chlorination) that must be monitored.
Figure 1: Reaction cascade showing the consecutive chlorination pathway and the competing ring-chlorination impurity route.
The "Maximum Yield" Trap
In consecutive reactions (
-
Critical Insight: Industrial protocols often stop conversion at 80-90% OCT consumption . Pushing for 100% conversion results in a precipitous drop in selectivity due to the formation of OCBAC.
-
Monitoring Goal: Track the [OCBC]/[OCBAC] ratio. The reaction must be quenched when the instantaneous rate of OCBAC formation accelerates.
Analytical Strategy: Gas Chromatography (GC-FID)
While refractive index (RI) can provide a rough estimate of reaction progress in situ (density increases with chlorination), it lacks the resolution to distinguish between isomers or detect ring-chlorinated impurities. Capillary GC-FID is the requisite standard for quantitative decision-making.
Method Validation Parameters
| Parameter | Specification | Rationale |
| Detector | FID (Flame Ionization Detector) | High sensitivity for hydrocarbons; linear response. |
| Column | DB-1 or DB-5 (30m x 0.25mm, 0.25µm) | Non-polar phases separate boiling points effectively (OCT: ~159°C vs OCBC: ~214°C). |
| Carrier Gas | Helium or Hydrogen | High efficiency at required flow rates. |
| Internal Standard | 1,2,4-Trichlorobenzene | High boiling point, chemically inert to residual |
| Inlet Mode | Split (50:1 or 100:1) | Necessary to prevent column overload from bulk solvent/reactant. |
Detailed Protocol: Sampling & Analysis
WARNING: This reaction involves hot, corrosive chemicals and chlorine gas. All sampling must be performed in a fume hood with appropriate PPE (acid gas respirator, face shield).
Step-by-Step Sampling Workflow
The accuracy of your data depends entirely on immediate quenching . Dissolved chlorine in a hot sample vial will continue to react, skewing results (showing higher conversion than reality).
Materials Needed:
-
2 mL GC Vials with PTFE-lined caps.
-
Quenching Buffer: Saturated aqueous Sodium Thiosulfate (
) + Sodium Bicarbonate ( ). -
Extraction Solvent: Hexane or Toluene (HPLC Grade).
Protocol:
-
Prepare Vials: Pre-fill GC vials with 1.0 mL Solvent and 200 µL Quenching Buffer .
-
Sampling: Using a glass Pasteur pipette, withdraw ~0.1 mL of the reaction mixture.
-
Note: Do not use metal needles if possible, as hot acid corrodes them, introducing iron (a catalyst for ring chlorination) into the sample.
-
-
Quench: Immediately dispense the sample into the pre-filled vial. Cap and shake vigorously for 15 seconds.
-
Chemistry: Thiosulfate neutralizes oxidizers (
); Bicarbonate neutralizes .
-
-
Phase Separation: Allow layers to settle (approx. 30 seconds). The organic (top) layer contains the analytes.
-
Injection: Transfer the clear organic supernatant to a fresh vial insert for GC injection.
GC Instrument Parameters[1]
-
Oven Program:
-
Initial: 60°C (Hold 2 min) — Elutes solvent
-
Ramp 1: 15°C/min to 180°C — Elutes OCT and OCBC
-
Ramp 2: 25°C/min to 240°C (Hold 3 min) — Elutes OCBAC and heavies
-
-
Injector Temp: 250°C
-
Detector Temp: 280°C
Data Interpretation & Decision Logic
Use the following logic flow to determine the reaction endpoint.
Figure 2: Decision logic for reaction termination based on GC conversion and selectivity data.
Troubleshooting & Impurity Management
| Observation | Root Cause | Corrective Action |
| High Ring Chlorination | Presence of Lewis Acids (Fe, Al).[1] | Check reactor lining (glass-lined required). Ensure moisture-free conditions (water can corrode metal ports). |
| Fast OCBAC Formation | Localized high | Increase agitation speed. Improve |
| Ghost Peaks in GC | Thermal degradation in injector. | Lower injector temp to 220°C. Ensure glass liner is clean and deactivated. |
| Inconsistent Conversion | Poor sampling/quenching. | Ensure vigorous shaking with Thiosulfate. Verify sample is taken from bulk liquid, not foam. |
References
-
Mechanism & Kinetics
-
Yuan, Q., et al. (2018).[1] "Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids." Molecules, 23(11), 2933. (Discusses competitive pathways and selectivity).
-
-
Analytical Method (GC)
- US EPA Method 8121. "Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique.
-
Sample Quenching Protocols
- Standard Methods for the Examination of Water and Wastewater. "4500-Cl Chlorine (Residual).
-
Industrial Synthesis Context
- Patent CN106977381A. "Synthesis process of o-chlorobenzaldehyde.
Sources
Use of phosphorus pentachloride in 1-Chloro-2-(trichloromethyl)benzene synthesis
An Application Note for the Synthesis of 1-Chloro-2-(trichloromethyl)benzene
Title: High-Yield Synthesis of this compound via Phosphorus Pentachloride-Catalyzed Side-Chain Chlorination
For: Researchers, scientists, and drug development professionals
Abstract
This application note provides a comprehensive technical guide for the synthesis of this compound, also known as 2-chlorobenzotrichloride, a pivotal intermediate in the pharmaceutical and chemical industries. The document details a high-yield synthetic route starting from 2-chlorotoluene, employing phosphorus pentachloride (PCl₅) as a potent catalyst for exhaustive side-chain chlorination. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and emphasize the critical safety procedures required for handling the hazardous reagents involved. This guide is structured to provide researchers with the causal insights behind experimental choices, ensuring a reproducible and efficient synthesis.
Introduction and Significance
This compound (CAS No. 2136-89-2) is a highly valuable organochlorine compound. Its trifunctionalized benzylic carbon makes it a versatile precursor for a variety of chemical transformations. Notably, it serves as a key raw material in the industrial synthesis of the widely used antifungal medication clotrimazole and the production of other important intermediates like o-chlorobenzoyl chloride.[1]
The principal industrial manufacturing process involves the free-radical chlorination of the methyl group on 2-chlorotoluene.[2] However, uncatalyzed or light-initiated reactions often suffer from low yields and the formation of a mixture of mono-, di-, and trichlorinated products, alongside undesired ring chlorination.[3] Research has demonstrated that employing phosphorus pentachloride (PCl₅) as a catalyst dramatically improves reaction efficiency and selectivity. This method facilitates yields of 85-95%, a significant increase from the 6-16% yield often seen in less optimized conditions, by driving the reaction towards the desired trichlorinated product.[3] This document delineates the PCl₅-catalyzed methodology, offering a robust protocol for laboratory and scale-up applications.
Chemical Principles and Catalytic Mechanism
The synthesis is achieved through the exhaustive chlorination of the benzylic methyl group of 2-chlorotoluene. The overall transformation is as follows:
C₆H₄(Cl)CH₃ + 3Cl₂ —(PCl₅ catalyst)→ C₆H₄(Cl)CCl₃ + 3HCl
The reaction proceeds via a free-radical chain mechanism. While the precise catalytic cycle involving PCl₅ is complex, its primary role is to facilitate the generation of chlorine radicals and promote the exhaustive substitution of the benzylic hydrogens. PCl₅ is known to chlorinate benzylic C-H bonds, likely acting as a source of atomic chlorine under thermal conditions.[4][5] This catalytic action ensures a sustained, high concentration of the necessary radical species to push the reaction past the mono- and di-chlorinated intermediates to the thermodynamically stable trichloromethyl product. The high temperatures employed are crucial for overcoming the activation energy of successive chlorination steps.
Caption: Overall reaction for the PCl₅-catalyzed synthesis.
Quantitative Data Summary
The following table summarizes the key parameters for the successful synthesis of this compound based on established protocols.[3]
| Parameter | Value | Rationale / Notes |
| Starting Material | 2-Chlorotoluene | The substrate for side-chain chlorination. |
| Primary Reagent | Chlorine (Cl₂) Gas | The chlorinating agent. A substantial excess is recommended to ensure complete reaction and improve the rate.[3] |
| Catalyst | Phosphorus Pentachloride (PCl₅) | 0.1 to 25 wt. % based on 2-chlorotoluene.[3] Essential for achieving high conversion and yield. |
| Reaction Temperature | 150°C to 260°C (Optimal: 190°C to 225°C)[3] | High temperature is required to facilitate the free-radical mechanism and drive the reaction to completion. |
| Reaction Time | < 10 hours[3] | Dependent on chlorine flow rate and reaction scale. Reaction progress should be monitored. |
| Reported Yield | 85-95%[3] | Demonstrates the high efficiency of the PCl₅-catalyzed process compared to alternative methods. |
| Key Byproducts | HCl, POCl₃, under-chlorinated toluenes, potential ring-chlorination | HCl is a gaseous byproduct and must be scrubbed. POCl₃ is formed from PCl₅ hydrolysis during workup. Byproduct formation is minimized by this method. |
Detailed Experimental Protocol
This protocol is adapted from established industrial processes and should be performed with strict adherence to all safety precautions.[3]
Materials and Equipment
-
Reagents: 2-chlorotoluene, phosphorus pentachloride (PCl₅), chlorine (Cl₂) gas, nitrogen (N₂) gas, ice, sodium bicarbonate (NaHCO₃) solution (5% w/v), brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: A dry three-necked round-bottom flask, heating mantle with temperature controller and magnetic stirrer, reflux condenser, gas inlet tube extending below the liquid surface, thermometer, gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize HCl gas, separatory funnel, and a vacuum distillation apparatus.
Step-by-Step Procedure
-
Reactor Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, thermometer, and gas inlet tube. Ensure all glassware is thoroughly dried to prevent premature reaction of PCl₅. The entire apparatus should be placed in a certified chemical fume hood.
-
Inert Atmosphere: Purge the system with dry nitrogen gas to remove air and moisture.
-
Charging the Flask: Charge the flask with 2-chlorotoluene (e.g., 1.0 mole) and phosphorus pentachloride (0.1 - 25% by weight of the 2-chlorotoluene).[3]
-
Initiating the Reaction: Begin stirring and heat the mixture to the target temperature range of 190-225°C.[3]
-
Chlorine Introduction: Once the temperature is stable, stop the nitrogen flow and begin bubbling dry chlorine gas through the solution via the gas inlet tube. Maintain a steady but controlled flow of chlorine. The reaction is exothermic and may require adjustment of the heating mantle to maintain the target temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) by periodically taking aliquots (with extreme caution) to observe the disappearance of 2-chlorotoluene and the intermediates (1-chloro-2-(chloromethyl)benzene and 1-chloro-2-(dichloromethyl)benzene). The reaction is typically complete within 10 hours.[3]
-
Reaction Completion: Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen gas for 15-20 minutes to remove any dissolved Cl₂ and HCl from the reaction mixture.
-
Cooling: Allow the reaction mixture to cool to room temperature.
Work-up and Purification
The work-up procedure is critical due to the presence of unreacted PCl₅ and its byproduct, phosphorus oxychloride (POCl₃), which react violently with water.[4]
-
Quenching (Critical Step): Prepare a beaker containing a large volume of crushed ice and a saturated sodium bicarbonate solution. While vigorously stirring the ice-slurry, slowly and carefully add the crude reaction mixture dropwise via a pressure-equalizing dropping funnel. This "reverse quench" helps to control the highly exothermic hydrolysis of PCl₅ and POCl₃.[4][6] The rate of addition should be controlled to keep the temperature of the quench mixture below 10°C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification: Remove the solvent (if any was used) under reduced pressure. The crude product should be purified by vacuum distillation to yield pure this compound as a clear liquid.
Mandatory Safety Protocols
Working with phosphorus pentachloride and chlorine gas necessitates a stringent safety-first approach. The protocol's trustworthiness is contingent on the strict implementation of these measures.
-
General Precautions: All operations must be conducted in a well-ventilated chemical fume hood. An emergency shower and eyewash station must be immediately accessible.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[7]
-
Phosphorus Pentachloride (PCl₅): PCl₅ is a highly corrosive solid that reacts violently with water to release large quantities of toxic HCl gas and heat.[4][8] Avoid inhalation of its dust and any contact with skin or eyes.[9] It must be handled in a dry environment (e.g., under a nitrogen atmosphere).
-
Chlorine (Cl₂) Gas: Chlorine is a highly toxic and corrosive gas. A chlorine gas detector should be in place. Ensure the cylinder is properly secured and that all connections are leak-tested before use.
-
Byproduct Handling: The reaction generates significant amounts of HCl gas, which must be directed from the condenser outlet to a gas scrubber containing a basic solution (e.g., 2M NaOH) to neutralize it.
-
Quenching Hazard: The quenching step is the most hazardous part of the work-up. The violent, exothermic reaction with water can cause splashing and rapid gas evolution. Adherence to the slow, controlled, reverse quench procedure into an ice-cold basic solution is mandatory to dissipate heat and neutralize acid.[6]
Caption: Experimental workflow with integrated safety checkpoints.
Conclusion
The use of phosphorus pentachloride as a catalyst for the side-chain chlorination of 2-chlorotoluene represents a superior method for the synthesis of this compound. This protocol achieves high yields (85-95%) and minimizes the formation of undesirable byproducts, making it an efficient and reliable process for both research and industrial applications.[3] The success of this synthesis is critically dependent on precise temperature control and rigorous adherence to the safety protocols outlined for handling the hazardous chemical agents involved, particularly during the quenching phase. The resulting high-purity product serves as a vital building block for numerous high-value chemicals, underscoring the importance of this synthetic methodology.
References
- Preparation of 2-chlorobenzotrichloride. (1982).
-
Preparation of 1-chloro-2-(dichloromethyl)benzene. PrepChem.com. [Link]
-
Phosphorus pentachloride. Wikipedia. [Link]
-
Acid chloride formation - Phosphorus Pentachloride. ChemTube3D. [Link]
- Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution. (2013).
-
Chlorination of Aromatic Rings by PCl5 | Request PDF. ResearchGate. [Link]
-
Phosphorus Pentachloride Hazard Summary. NJ.gov. [Link]
-
Reaction of Water with Phosphorus Pentachloride. (2016). YouTube. [Link]
-
How can I properly quench POCl3? ResearchGate. [Link]
-
ICSC 0544 - PHOSPHORUS PENTACHLORIDE. Inchem.org. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GB2087377A - Preparation of 2-chlorobenzotrichloride - Google Patents [patents.google.com]
- 4. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ICSC 0544 - PHOSPHORUS PENTACHLORIDE [chemicalsafety.ilo.org]
Vacuum distillation for the purification of o-Chlorobenzotrichloride
An Application Guide and Protocol for the Purification of o-Chlorobenzotrichloride via Vacuum Distillation
Authored by a Senior Application Scientist
Introduction
o-Chlorobenzotrichloride (CAS No. 2136-89-2), a chlorinated aromatic hydrocarbon, is a pivotal intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, dyes, and pesticides.[1][2] The trichloromethyl group is highly reactive, making it a versatile precursor for various functional groups.[3][4] However, the synthesis of o-Chlorobenzotrichloride, typically through the chlorination of o-chlorotoluene, often yields a crude product containing unreacted starting materials and incompletely chlorinated byproducts.[1][5]
For subsequent high-value synthetic applications, such as the production of pharmaceutical ingredients, achieving high purity is paramount. The high atmospheric boiling point of o-Chlorobenzotrichloride (approx. 260-264 °C) makes conventional atmospheric distillation problematic, as such temperatures can induce thermal decomposition, reducing yield and purity.[2][6] Vacuum distillation is the preferred method for purification as it significantly lowers the boiling point, enabling efficient separation of the target compound from less volatile impurities at temperatures that preserve its chemical integrity.[7] This guide provides a comprehensive, field-proven protocol for the vacuum distillation of o-Chlorobenzotrichloride, emphasizing safety, procedural logic, and technical precision.
Physicochemical and Safety Data
A thorough understanding of the material's properties is foundational to a safe and effective purification process.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 2136-89-2 | [8] |
| Molecular Formula | C₇H₄Cl₄ | [8][9] |
| Molecular Weight | 229.92 g/mol | [8][9] |
| Appearance | White to off-white solid or clear, colorless liquid | [2][10] |
| Melting Point | 29-31 °C | [2][6] |
| Boiling Point (atm) | 260-264 °C | [6] |
| Boiling Point (vac) | 129.5 °C @ 13 Torr (approx. 17.3 mbar) | [8] |
| Density | ~1.508 g/mL at 25 °C | [6] |
| Solubility | Decomposes in water; Soluble in organic solvents like Chloroform and Ethyl Acetate. | [6][11] |
| Moisture Sensitivity | Highly sensitive; hydrolyzes to form corrosive hydrochloric acid. | [6][11][12] |
Critical Safety Directives
o-Chlorobenzotrichloride is a hazardous substance requiring strict safety protocols. It is corrosive, causes severe skin and eye burns, is harmful if swallowed, and is a suspected carcinogen.[10][11][13]
-
Engineering Controls : All handling and distillation procedures must be conducted within a certified chemical fume hood to manage vapor inhalation risks.[10][14] Facilities must be equipped with an emergency eyewash station and safety shower.[10][15]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Eye Protection : Chemical safety goggles and a full-face shield are mandatory.
-
Skin and Body Protection : A flame-retardant lab coat and appropriate protective clothing are required.[13]
-
-
Reactivity Hazards : The compound reacts with moisture, including atmospheric humidity, to produce hydrogen chloride (HCl) gas.[11][16] This necessitates the use of thoroughly dried glassware and an inert atmosphere if possible. It is incompatible with strong oxidizing agents and bases.[11]
Caption: Mandatory safety workflow for handling o-Chlorobenzotrichloride.
Experimental Protocol: Vacuum Distillation
This protocol is designed for the purification of crude o-Chlorobenzotrichloride on a laboratory scale.
Materials and Equipment
| Category | Item | Rationale / Key Specification |
| Chemicals | Crude o-Chlorobenzotrichloride | Starting material for purification. |
| High-vacuum grease | To ensure airtight seals on all ground-glass joints. | |
| Dry ice and acetone/isopropanol | For cold trap to protect the vacuum pump. | |
| Glassware | Round-bottom flask (distilling flask) | Sized so material fills 1/2 to 2/3 of the volume. |
| Claisen adapter | Critical : Prevents bumping of the liquid into the condenser.[17] | |
| Short-path distillation head with condenser | Minimizes travel distance for the vapor. | |
| Thermometer and adapter | To monitor vapor temperature. | |
| Cow-type or single receiving flask | To collect distillate fractions. | |
| Cold trap | To condense corrosive vapors before they reach the pump. | |
| Equipment | Heating mantle with stirrer | Provides uniform heating and controlled agitation. |
| Magnetic stir bar | Critical : Ensures smooth boiling; boiling chips are ineffective under vacuum.[17] | |
| Laboratory jack | To allow for rapid removal of the heat source. | |
| Two-stage rotary vane vacuum pump | Capable of reaching pressures below 10 Torr. | |
| Digital vacuum gauge or manometer | For accurate monitoring and control of the system pressure. | |
| Tubing | Thick-walled vacuum tubing to prevent collapse. |
Distillation Workflow Diagram
Caption: Step-by-step workflow for the vacuum distillation process.
Step-by-Step Methodology
1. Apparatus Preparation and Assembly:
-
Ensure all glassware is meticulously cleaned and oven-dried to remove any trace of water, which would cause hydrolysis of the product.[6]
-
Lightly grease all ground-glass joints to create a perfect seal, which is essential for maintaining a high vacuum.[17]
-
Assemble the distillation apparatus as shown in the standard setup, incorporating the Claisen adapter and cold trap. The cold trap should be placed between the distillation apparatus and the vacuum pump.
2. System Charging and Evacuation:
-
Charge the round-bottom flask with the crude o-Chlorobenzotrichloride and a magnetic stir bar.
-
Assemble the full apparatus within the fume hood. Ensure the receiving flask is securely clamped.
-
Fill the cold trap with a slurry of dry ice and acetone or isopropanol.
-
Turn on the cooling water to the condenser. For solids that may solidify in the condenser, use ambient air cooling instead of chilled water.[18]
-
Turn on the vacuum pump to begin evacuating the system. A hissing sound indicates a leak, which must be rectified before proceeding.[19]
3. Distillation and Fraction Collection:
-
Once the system has reached a stable, low pressure (e.g., <15 Torr), begin stirring.
-
Gradually increase the temperature of the heating mantle. Violent bumping can occur if heated too quickly.
-
Observe the distillation. A forerun fraction, consisting of more volatile impurities, may distill first at a lower temperature. This should be collected and segregated.
-
The main fraction of pure o-Chlorobenzotrichloride should distill at a stable temperature corresponding to the system's pressure. Based on literature data, a target vapor temperature of 145-148°C at a pressure of ~114 Torr (0.095 MPa vacuum) can be expected for high-purity product.[1]
-
Collect the main fraction in a separate, clean receiving flask.
-
Stop the distillation when the temperature either rises or drops significantly, or when only a small, dark residue remains in the distilling flask.
4. System Shutdown:
-
Crucially, always cool the system before stopping the vacuum. Lower the heating mantle away from the distilling flask and allow it to cool to room temperature.[19]
-
Once cooled, slowly and carefully vent the system by opening a stopcock or removing the tubing at the vacuum source to re-introduce atmospheric pressure.
-
After the system is fully vented, turn off the vacuum pump.
-
Turn off the condenser water and disassemble the apparatus in the fume hood.
Process Parameters and Troubleshooting
| Parameter | Recommended Value / Observation | Rationale |
| Vacuum Pressure | 5 - 15 Torr (mbar) | Lowers the boiling point to a safe operating temperature, preventing decomposition. |
| Pot Temperature | Gradually increase; typically 20-30 °C above vapor temp. | Provides the necessary energy for vaporization without overheating. |
| Vapor Temperature | ~130-150 °C (dependent on exact pressure) | The stable boiling point of the pure fraction at the given pressure.[1][8] |
| Stirring Rate | Moderate and constant | Prevents bumping and ensures even heat distribution.[17] |
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Pressure will not go low enough | Leak in the system at a joint or tubing connection. | Check all joints for adequate grease and seal. Check tubing for cracks. |
| Violent Bumping | Heating too rapidly; inefficient stirring. | Reduce heating rate. Ensure stir bar is coupled and spinning effectively. Confirm Claisen adapter is in use. |
| No Distillate Collected | Insufficient heat; pressure too high. | Increase heating mantle temperature gradually. Verify vacuum pump is operating correctly and system is sealed. |
| Product solidifies in condenser | Condenser is too cold. | Turn off cooling water and allow condenser to cool with ambient air.[18] |
Conclusion
The vacuum distillation protocol detailed herein provides a robust and reliable method for the purification of o-Chlorobenzotrichloride. By carefully controlling pressure and temperature and adhering to strict safety and handling procedures, researchers can consistently obtain high-purity material suitable for demanding applications in pharmaceutical and chemical synthesis. The key to success lies in meticulous preparation, particularly ensuring a dry, leak-free system, and a patient, gradual approach to heating and distillation.
References
-
CAS Common Chemistry. o-Chlorobenzotrichloride. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzotrichloride, 99%. Available from: [Link]
-
PubChem. Benzene, 1-chloro-2-(trichloromethyl)-. Available from: [Link]
-
Patsnap. Novel chlorination process of o-chlorobenzotrichloride. Available from: [Link]
-
PubChem. 4-Chlorobenzotrichloride. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chlorobenzotrichloride, 99%. Available from: [Link]
-
Wikipedia. Benzotrichloride. Available from: [Link]
-
Patsnap. Benzotrichloride patented technology retrieval search results. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzotrichloride. Available from: [Link]
- Google Patents. CN101941923A - Preparation method of o-chlorobenzonitrile.
-
CPAChem. Safety data sheet - 2-Chlorobenzotrichloride. Available from: [Link]
-
IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. 2136-89-2 OCTC o-Chlorobenzotrichloride. Available from: [Link]
- Google Patents. US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available from: [Link]
- Google Patents. US5157173A - Process for 4-chlorobenzotrichloride.
-
YouTube. Vacuum Distillation. Available from: [Link]
-
Environmental Clearances. Annexures. Available from: [Link]
-
YouTube. Vacuum Distillation. Available from: [Link]
Sources
- 1. Novel chlorination process of o-chlorobenzotrichloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. 2-Chlorobenzotrichloride | 2136-89-2 [chemicalbook.com]
- 7. 4-Chlorobenzotrichloride | 5216-25-1 | Benchchem [benchchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. BENZOTRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fr.cpachem.com [fr.cpachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Application of 1-Chloro-2-(trichloromethyl)benzene in Dye Manufacturing
Executive Summary
1-Chloro-2-(trichloromethyl)benzene (CAS: 2136-89-2), commonly known as o-Chlorobenzotrichloride (2-CBTC) , is a critical electrophilic building block in the industrial synthesis of Triphenylmethane and Xanthene dyes. Its primary utility lies in its capacity to function as a "masked" carbonyl equivalent. Through controlled hydrolysis, it yields 2-Chlorobenzaldehyde —the essential scaffold for the commercially vital dye Acid Blue 9 (Brilliant Blue FCF) —or 2-Chlorobenzoyl chloride , a key acylating agent for anthraquinone dyes.
This guide details the high-purity conversion protocols of 2-CBTC into these dye precursors, focusing on the specific mechanistic pathway to Acid Blue 9, and provides validated experimental procedures for laboratory and pilot-scale optimization.
Chemical Profile & Reactivity[1][2][3]
2-CBTC is characterized by the high reactivity of its trichloromethyl group (
| Property | Specification |
| IUPAC Name | This compound |
| Synonyms | o-Chlorobenzotrichloride; |
| Molecular Formula | |
| Molecular Weight | 229.92 g/mol |
| Boiling Point | 260–264 °C (at 760 mmHg) |
| Key Reactivity | Hydrolysis to Carbonyl ( |
Reactivity Mechanism
The trichloromethyl group acts as a powerful electrophile. In the presence of Lewis acids or Brønsted acids, it undergoes stepwise hydrolysis:
-
Partial Hydrolysis: Formation of 2-Chlorobenzoyl chloride (
). -
Full Hydrolysis: Formation of 2-Chlorobenzoic acid (
) or, under specific reductive/controlled conditions, 2-Chlorobenzaldehyde ( ).
Application Workflow: The Acid Blue 9 Pathway
The most high-value application of 2-CBTC in dye manufacturing is its conversion to Acid Blue 9 . The synthesis relies on the transformation of 2-CBTC into 2-Chlorobenzaldehyde, followed by a rare nucleophilic aromatic substitution where the ortho-chlorine is replaced by a sulfonate group—a reaction activated by the aldehyde moiety.
Pathway Diagram
Caption: Synthetic pathway from 2-CBTC to Acid Blue 9, highlighting the critical intermediate 2-Chlorobenzaldehyde.
Experimental Protocols
Protocol A: Controlled Hydrolysis of 2-CBTC to 2-Chlorobenzaldehyde
This step is the "gateway" reaction. Direct hydrolysis must be controlled to prevent over-oxidation to benzoic acid.
Objective: Convert 2-CBTC to 2-Chlorobenzaldehyde with >90% purity.
Materials:
-
This compound (2-CBTC)
-
Sulfuric Acid (90-95%) or Ferric Chloride (
) catalyst -
Water (Ice cold)
-
Toluene (for extraction)[1]
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a gas outlet trap (to neutralize evolved HCl gas).
-
Acid Charge: Charge the flask with concentrated
(approx. 4-8 molar equivalents relative to 2-CBTC).-
Note: Alternatively, use a catalytic method with
(0.5% w/w) and water dosing if avoiding large acid volumes is preferred, though acid hydrolysis is standard for high yield.
-
-
Addition: Add 2-CBTC dropwise to the acid at room temperature.
-
Reaction: Heat the mixture gradually to 30–45°C .
-
Critical Control Point: Vigorous HCl evolution will occur.[2] Do not exceed 50°C initially to avoid "bumping" or polymerization.
-
Maintain agitation for 10–12 hours until HCl evolution ceases.
-
-
Quenching: Pour the reaction mass slowly onto crushed ice (ratio 1:5 w/w).
-
Separation: The organic layer (crude aldehyde) will separate. Extract the aqueous layer with toluene.
-
Purification: Combine organic layers, wash with
(5%) to remove acidic byproducts, and dry over . -
Distillation: Distill under vacuum (10 mmHg at ~84°C) to isolate pure 2-Chlorobenzaldehyde.
Validation:
-
IR Spectroscopy: Appearance of strong Carbonyl stretch at ~1690 cm⁻¹.
-
GC Purity: Target >98.5%.
Protocol B: Synthesis of o-Sulfobenzaldehyde (Dye Precursor)
This unique step utilizes the electron-withdrawing nature of the aldehyde group to facilitate the displacement of the ortho-chlorine by sulfite, a key requirement for Acid Blue 9 synthesis.
Objective: Convert 2-Chlorobenzaldehyde to 2-Formylbenzenesulfonic acid sodium salt.
Materials:
-
2-Chlorobenzaldehyde (from Protocol A)[2]
-
Sodium Sulfite (
) -
Autoclave/Pressure Reactor (optional but recommended for rate)
Procedure:
-
Preparation: Dissolve
(1.2 equivalents) in water. -
Mixing: Add 2-Chlorobenzaldehyde to the sulfite solution in a pressure reactor.
-
Reaction: Heat to 160–190°C under autogenous pressure for 6–8 hours.
-
Workup: Cool to room temperature. The unreacted organic phase (if any) is separated.
-
Crystallization: Acidify carefully or salt out to precipitate the 2-Formylbenzenesulfonic acid sodium salt.
Protocol C: Condensation to Acid Blue 9 (Overview)
Objective: Final assembly of the Triphenylmethane chromophore.
Procedure:
-
Condensation: React 1 mole of 2-Formylbenzenesulfonic acid with 2 moles of N-ethyl-N-(3'-sulfobenzyl)aniline in an acidic aqueous medium (pH ~2-3) at 100°C.
-
Leuco Base Formation: This yields the colorless leuco base.
-
Oxidation: Treat the leuco base with an oxidizing agent (typically Manganese Dioxide,
, or Sodium Dichromate) in sulfuric acid at <30°C. -
Neutralization: Neutralize with Sodium Hydroxide/Carbonate to precipitate the dye as the disodium salt.
-
Drying: Spray dry to obtain the final Blue powder (Brilliant Blue FCF).[14]
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Polymerization due to high temp | Maintain hydrolysis temp <45°C; ensure efficient stirring. |
| Residual Chlorine in Protocol B | Incomplete substitution | Increase reaction temperature to 170°C+ or use a phase transfer catalyst (e.g., TBAB). |
| Dye Dullness (Low Chroma) | Over-oxidation in Protocol C | Reduce oxidant quantity; strictly control oxidation temp <30°C. |
Safety & Handling (E-E-A-T)
Hazard Identification:
-
2-CBTC: Corrosive, Lacrymator (tear gas effect), Carcinogen (Category 2).
-
Byproducts: Hydrogen Chloride (HCl) gas is evolved in large volumes during hydrolysis.
Engineering Controls:
-
Scrubbers: All reactors must be vented to a caustic scrubber (
) to neutralize HCl. -
Containment: Handle 2-CBTC in closed systems or high-velocity fume hoods.
-
PPE: Full-face respirator (Acid gas cartridges), Butyl rubber gloves, and Tyvek suits.
Storage:
-
Store 2-CBTC in glass-lined or Teflon-coated containers.
-
Keep strictly anhydrous; moisture triggers uncontrolled hydrolysis and container pressurization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2136, this compound. Retrieved from [Link]
- Google Patents (2015).CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt.
-
Organic Syntheses (1929). o-Chlorobenzoyl Chloride Preparation Protocol. Coll. Vol. 1, p.155. Retrieved from [Link]
-
ChemWorld International. Acid Blue 9 (Brilliant Blue FCF) Technical Data & Application Note. Retrieved from [Link]
Sources
- 1. EP0375989A2 - Process for the preparation of triphenyl methane dyes free from sulphonic groups - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 4. PROCESS FOR PREPARING CLOPIDOGREL - Patent 1353928 [data.epo.org]
- 5. CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution - Google Patents [patents.google.com]
- 6. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]
- 8. CN104327533A - Clean production technology of acid blue 9 dye - Google Patents [patents.google.com]
- 9. US5157173A - Process for 4-chlorobenzotrichloride - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 12. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]
- 13. CN104327533A - Clean production technology of acid blue 9 dye - Google Patents [patents.google.com]
- 14. CN105348846A - Preparation method for acid blue dye 9 with low salt content - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing ring chlorination during 1-Chloro-2-(trichloromethyl)benzene synthesis
Technical Support Center: Advanced Chlorination Chemistry Ticket #8492: Optimization of 1-Chloro-2-(trichloromethyl)benzene Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering challenges in the free-radical chlorination of 1-chloro-2-methylbenzene (o-chlorotoluene) to This compound (o-chlorobenzotrichloride). The primary failure mode reported is ring chlorination (nuclear chlorination), leading to inseparable isomers and yield loss.
This guide addresses the competition between Free-Radical Substitution (Side-Chain) and Electrophilic Aromatic Substitution (Ring) .[1] Because the ortho-chloro substituent creates significant steric hindrance, the final chlorination step (
Part 1: Root Cause Analysis (Mechanism)[1]
To prevent ring chlorination, one must understand that it is not a random side reaction but a distinct pathway catalyzed by electrophiles.
-
Pathway A (Desired): UV light or chemical initiators cleave
into radicals.[1] These attack the benzylic hydrogens. High temperature favors this pathway. -
Pathway B (Undesired): Trace metals (Fe, Al) act as Lewis acids, polarizing
into an electrophile ( equivalent), which attacks the electron-rich aromatic ring.[1][2]
Visualizing the Competition:
Figure 1: Mechanistic divergence between desired radical chlorination and undesired electrophilic ring substitution.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: I am seeing >5% ring-chlorinated byproducts. My temperature is high (140°C). Why is this happening?
Diagnosis: The presence of Lewis Acid impurities (specifically Iron) is the likely culprit. Even at high temperatures, trace iron (ppm levels) from stainless steel reactors or contaminated reagents will catalyze ring chlorination. Corrective Action:
-
Reactor Material: Switch to glass-lined or nickel reactors. Avoid stainless steel if the passivation layer is compromised.
-
Add a Scavenger: Add 0.5–1.0% Phosphorus Trichloride (
) or organic bases (e.g., pyridine, acetamide) to the reaction mixture. acts as a catalyst for the radical process while complexing trace metals that would otherwise catalyze the ionic pathway [1]. -
Moisture Control: Ensure all reagents are strictly anhydrous. Moisture can generate
which corrodes metal surfaces, releasing into the solution.[1]
Q2: The reaction stalls at the dichloromethyl stage ( ).[1] Why can't I push it to completion?
Diagnosis: This is the "Ortho Effect." The steric bulk of the chlorine atom at the ortho position physically blocks the approach of the chlorine radical to the benzylic carbon. Corrective Action:
-
Temperature Ramp: You cannot run isothermally. Start at 110°C for the first two chlorinations. Once the dichloromethyl species dominates, ramp the temperature to 160–170°C .[3] The activation energy for the final substitution is significantly higher due to steric hindrance [1].
-
Radical Flux: Increase UV intensity or add a fresh spike of initiator (AIBN/BPO) specifically for the final stage.
Q3: Can I use Benzoyl Peroxide (BPO) instead of UV light?
Analysis: Yes, but with caveats. BPO has a half-life of ~1 hour at 95°C.[1]
-
Pros: Good for reactors where light penetration is poor (e.g., scaled-up metal vessels).[1]
-
Cons: It decomposes too fast at the high temperatures (160°C) required for the final step of ortho-substituted toluenes.[1]
-
Recommendation: Use a "cocktail" approach or continuous dosing. Use BPO/AIBN to start the reaction, but rely on thermal initiation or UV for the high-temperature finish.
Part 3: Standard Operating Procedure (SOP)
Protocol: Synthesis of this compound Safety Warning: Chlorine gas is fatal if inhaled.[1] Work in a high-efficiency fume hood. Benzotrichlorides are potential carcinogens.
1. Equipment Preparation:
-
Use a 3-neck round-bottom flask equipped with a quartz immersion well (for UV lamp), a reflux condenser (vented to an alkali scrubber), and a gas dispersion tube (fritted glass).[1]
-
CRITICAL: All glassware must be acid-washed to remove trace iron.[1]
2. Reagents:
-
o-Chlorotoluene (Start): 1.0 mol[1]
-
Phosphorus Trichloride (
): 0.5 wt% (Acts as radical promoter & metal scavenger).[1] -
Chlorine Gas (
): Dried through .[1]
3. Execution Workflow:
| Stage | Temperature | Target Species | Notes |
| Initiation | 100–110°C | o-Chlorobenzyl chloride | Turn on UV lamp.[1] Purge with |
| Propagation | 130–140°C | o-Chlorobenzal chloride | Reaction slows.[1] HCl evolution decreases. Increase |
| Completion | 160–170°C | Product | Critical Step. Ramp heat.[3] Maintain until density reaches ~1.52 g/mL. |
4. Purification:
-
Purge with nitrogen to remove dissolved
and . -
Distill under reduced pressure. Note: The product hydrolyzes rapidly; store under inert atmosphere.
Visualizing the Workflow:
Figure 2: Staged temperature ramp protocol to maximize side-chain chlorination yield.
Part 4: Comparative Data
The following table summarizes the effect of different initiation systems on the ratio of Ring vs. Side-Chain chlorination for o-chlorotoluene.
| Initiator System | Temperature | Reaction Time | Side-Chain Yield | Ring Chlorination |
| UV Light (Hg Lamp) | 120–160°C | 12 hrs | 92% | < 1% |
| AIBN (Chemical) | 80–100°C | 18 hrs | 65% (Stalls) | < 2% |
| 60–80°C | 4 hrs | 5% | > 90% | |
| UV + | 140–170°C | 10 hrs | 96% | < 0.5% |
Data Interpretation: The combination of UV light and Phosphorus Trichloride provides the highest specificity by combining high radical flux with active suppression of ionic pathways [1][2].
References
-
Preparation of 1-chloro-2-(dichloromethyl)benzene . PrepChem.com. Retrieved from [Link]
-
Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids . MDPI. Retrieved from [Link][1]
-
Side-chain chlorination of toluene with new photosensitive catalyst . ResearchGate. Retrieved from [Link][1]
Sources
Managing exothermic reactions in the synthesis of o-Chlorobenzotrichloride
The o-Chlorobenzotrichloride Synthesis Technical Support Center is now online. This guide is structured to provide immediate, high-level operational support for researchers and process engineers managing the exothermic chlorination of o-chlorotoluene.
Status: Operational
Topic: Managing Exothermic Reactions & Process Optimization
Target Audience: Senior Researchers, Process Chemists, Drug Development Scientists
Core Reaction Dynamics & Heat Management
The synthesis of o-chlorobenzotrichloride (1-chloro-2-(trichloromethyl)benzene) via the side-chain chlorination of o-chlorotoluene is a classic free-radical chain reaction. It is highly exothermic and sensitive to impurities. Success depends on favoring the radical mechanism (Side-Chain Substitution) over the electrophilic aromatic substitution (Ring Chlorination).
The Thermal Challenge
-
Exothermicity: The reaction releases significant heat (
per Cl atom substituted). In a trichlorination, this cumulative heat load can lead to thermal runaway if not managed. -
Critical Control Point: The rate of chlorine gas (
) addition is the primary "throttle" for heat generation. If the cooling capacity is exceeded, the feed must be stopped immediately.
Mechanism & Selectivity (The "Iron Rule")
-
Radical Pathway (Desired): Promoted by UV light, heat (
), or radical initiators (PCl , AIBN). Attacks the methyl group.[1] -
Ionic Pathway (Undesired): Promoted by Lewis acids (Fe, Al, Zn). Attacks the benzene ring.
-
The "Iron Rule": Zero tolerance for iron. Even trace rust (ppm levels) from reactor walls acts as a Lewis acid catalyst (
), shifting the reaction to ring chlorination, darkening the product, and stopping the radical chain. Glass-lined or Nickel reactors are mandatory.
Experimental Protocol: The PCl High-Temperature Method
This protocol utilizes Phosphorus Pentachloride (
System Setup
-
Reactor: Glass-lined or Nickel vessel (250 mL - 5 L scale).
-
Agitation: High-shear impeller to maximize gas-liquid mass transfer.
-
Temperature Control: Oil bath or jacketed system capable of
with rapid cooling capability. -
Gas Feed: Sparger tube (fritted glass) submerged deep in the liquid.
-
Off-gas: Scrubber system (NaOH) to neutralize massive HCl evolution.
Step-by-Step Methodology
| Step | Action | Critical Parameter | Causality / Reason |
| 1 | Charge | Load o-chlorotoluene (1.0 eq) and | Anhydrous conditions. Moisture hydrolyzes |
| 2 | Heat | Ramp temperature to 190°C - 200°C . | High T favors radical initiation and homolytic cleavage of |
| 3 | Initiate | Introduce | Exotherm Control. The reaction will self-heat. Adjust bath to maintain 190-225°C . |
| 4 | Reaction | Maintain | Density Check. The density increases as chlorination progresses ( |
| 5 | Completion | Stop | Over-chlorination risk. Excess |
| 6 | Degas | Sparge with | Removes dissolved |
| 7 | Purify | Vacuum distillation (bp | Separates product from mono/di-chlorinated intermediates. |
Visualization: Reaction Pathways & Process Flow
Figure 1: Reaction Mechanism & Selectivity Control
This diagram illustrates the competition between the desired radical pathway and the undesired ionic pathway.
Caption: Figure 1. Competitive reaction pathways. The green path represents the desired radical chain mechanism promoted by heat/UV. The red path represents the parasitic ionic mechanism catalyzed by metal impurities (Fe).
Figure 2: Process Workflow
Operational flow from raw material charging to final purification.
Caption: Figure 2. Synthesis workflow emphasizing the critical off-gas scrubbing and degassing steps required for safety and purity.
Troubleshooting Guide: Incident Management
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls | Oxygen inhibition or low temperature. | Purge with |
| Dark Product | Iron contamination (Lewis Acid).[2] | Abort batch. Check reactor lining for cracks. Ensure no metal spatulas or fittings were used. |
| Runaway Exotherm | Stop | |
| Low Yield | Hydrolysis due to moisture. | Dry all reactants. Ensure |
| Corrosion | HCl accumulation. | Ensure efficient off-gas scrubbing. Use Hastelloy or Glass-lined equipment only. |
Frequently Asked Questions (FAQs)
Q1: Why use PCl
Q2: Can I use a stainless steel reactor?
A: Absolutely not. Stainless steel contains iron.
Q3: How do I know when the reaction is finished?
A: Monitoring weight gain is the simplest method (Target: +103.5 g per mole of starting material). Alternatively, monitor the refractive index or density (
Q4: What is the biggest safety risk?
A: Aside from
References
- Preparation of 2-chlorobenzotrichloride. GB Patent 2087377A. Occidental Chemical Corporation.
- Process for preparing 4-chlorobenzotrichloride. US Patent 5157173A. Occidental Chemical Corporation.
-
Benzotrichloride: Safety Data Sheet . Loba Chemie. Available at: [Link]
-
ICSC 0105 - Benzotrichloride . International Labour Organization. Available at: [Link]
Sources
Technical Support Center: o-Chlorobenzotrichloride Reactivity Management
Ticket System Status: ONLINE Current Agent: Senior Application Scientist, Process Safety Unit Subject: 1-Chloro-2-(trichloromethyl)benzene (CAS: 2136-89-2) Interaction with Strong Bases
Introduction: The "Hidden" Reactivity Profile
Welcome to the technical support interface. You are likely here because your reaction with This compound (henceforth
While
This guide treats your experimental issues as "Support Tickets" to provide targeted, mechanism-based solutions.
Module 1: Critical Safety Alert (Ticket #911)
Issue: Thermal Runaway / Rapid Pressurization
Context: User added strong base (e.g., 50% NaOH, solid KOH, or NaOMe) directly to neat or concentrated
The Mechanism of Failure:
The hydrolysis or alkoxylation of the
-
Induction Period: The reagents mix with little immediate effect, leading the operator to add more base or heat the system.
-
Autocatalysis: Once the first C-Cl bond breaks, the local temperature spikes, accelerating the remaining substitutions.
-
Gas Evolution: If water is present, massive quantities of HCl gas are generated instantly (before neutralization), pressurizing the vessel. If alcohols are used, volatile alkyl chlorides (e.g.,
) are formed rapidly.
Corrective Protocol:
-
Never add solid base to neat
-CBT. -
Dilution: Always use an inert co-solvent (e.g., Toluene, DCM) to act as a heat sink.
-
Controlled Addition: Add the base to the substrate (or vice versa) slowly at
to manage the exotherm.
Module 2: Impurity Profiling (Ticket #102)
Issue: "Pink" or "Dark" Product / Loss of Ring Chlorine
Context: User attempted to form the ester or acid using Sodium Methoxide (NaOMe) or hot NaOH, but obtained an impurity identified as an ether or phenol.
The Mechanism (S_NAr Competition):
The
-
Intended Path: Attack at the benzylic carbon (
) Benzoate/Acid. -
Side Path: Attack at the aromatic carbon (Ring-Cl)
Phenol/Ether.
Because the Ring-Cl is ortho to the activating group, it is highly labile.
Visualizing the Competition:
Caption: Figure 1. Kinetic competition between benzylic substitution (blue) and nucleophilic aromatic substitution (red).
Troubleshooting Guide:
| Variable | Recommendation for Target Product | Explanation |
| Base Strength | Use Hydroxide (OH-) or Carbonate | Alkoxides ( |
| Temperature | Keep | |
| Solvent | Aqueous/Biphasic | Polar aprotic solvents (DMF, DMSO) dramatically accelerate |
Module 3: Standardized Protocol (Hydrolysis)
Objective: Safe conversion of
Reagents:
- -CBT (1.0 eq)
-
NaOH (3.5 eq, 10-15% aq solution)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.01 eq) - Phase Transfer Catalyst is crucial for biphasic control.
Step-by-Step Procedure:
-
Preparation: Charge
-CBT into a flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel. -
Temperature Set: Heat
-CBT to (Wait! Why heat? See Note A). -
Controlled Addition: Add the NaOH solution dropwise over 2 hours.
-
Note A: We hydrolyze at elevated temp without organic co-solvent to ensure the benzoyl chloride intermediate forms and hydrolyzes immediately. Because we are using aqueous NaOH (not alcoholic alkoxide), the
risk is lower, but the exotherm risk is higher. The slow addition controls the exotherm.
-
-
Digestion: Stir at
for 4 hours until the organic layer disappears (the product is a water-soluble salt). -
Workup:
-
Cool to
. -
Crucial Step: Wash the basic aqueous layer with Toluene (removes unreacted organic impurities/dimers).
-
Acidify the aqueous layer with HCl to pH 1-2.
-
Filter the precipitated
-chlorobenzoic acid.
-
Why this works: The biphasic system prevents the high local concentration of base that leads to ring attack. The phase transfer catalyst ensures steady reaction without runaway.
Module 4: Diagnostic Flowchart
Use this logic tree to diagnose your current experimental failure.
Caption: Figure 2. Diagnostic logic for post-reaction analysis.
References
-
PubChem. (n.d.). This compound.[2][3][4][5][6][7] National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2020).[8] Nucleophilic Aromatic Substitution. Retrieved February 12, 2026, from [Link]
-
ScienceMadness. (2005). Benzotrichloride -> Benzoyl Chloride Discussion. Retrieved February 12, 2026, from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:2136-89-2 | Chemsrc [chemsrc.com]
- 3. Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Industrial Synthesis of 1-Chloro-2-(trichloromethyl)benzene: A Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 1-Chloro-2-(trichloromethyl)benzene. As a critical intermediate in the production of various pharmaceuticals and agrochemicals, mastering its synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and scalable manufacturing process. Our approach is grounded in extensive field experience and a commitment to scientific integrity, offering you a self-validating system for your production campaigns.
Section 1: Core Synthesis Pathway and Mechanistic Insights
The industrial production of this compound, also known as o-chlorobenzotrichloride, predominantly relies on the free-radical photochlorination of 2-chlorotoluene.[1] This method is favored for its cost-effectiveness and high throughput. The reaction proceeds through a classic free-radical chain mechanism, which is crucial to understand for effective process control.
The Free-Radical Chain Reaction:
-
Initiation: The process begins with the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•). This is typically achieved by irradiating the reaction mixture with ultraviolet (UV) light.[1][2]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, forming a benzyl radical and hydrogen chloride (HCl). The benzyl radical then reacts with another molecule of Cl₂ to yield 1-chloro-2-(chloromethyl)benzene and a new chlorine radical, which continues the chain reaction. This stepwise process continues until all three hydrogen atoms on the methyl group are substituted.[1]
-
Termination: The chain reaction ceases when two radicals combine.
Caption: The free-radical chain mechanism for the synthesis of this compound.
Section 2: Industrial-Scale Synthesis Protocol
This protocol outlines a standard procedure for the synthesis of this compound in a batch reactor.
Equipment:
-
Glass-lined or other corrosion-resistant batch reactor equipped with a reflux condenser, a thermometer, a chlorine gas inlet tube, and an overhead stirrer.
-
High-intensity UV lamp.
-
Scrubber system for HCl gas.
-
Fractional distillation unit.
Reagents:
-
2-Chlorotoluene (iron-free, >99% purity)
-
Chlorine gas (>99.5% purity)
-
(Optional) Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and free of any iron contaminants, as iron can catalyze undesired ring chlorination.[3] Purge the reactor with nitrogen to create an inert atmosphere.
-
Charging the Reactor: Charge the reactor with 2-chlorotoluene.
-
Heating: Heat the 2-chlorotoluene to the desired reaction temperature, typically between 130°C and 170°C.[3]
-
Initiation: Turn on the UV lamp to initiate the reaction.
-
Chlorine Gas Introduction: Begin bubbling chlorine gas through the heated 2-chlorotoluene at a controlled rate. The reaction is exothermic, so careful monitoring and control of the temperature are crucial.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC). The reaction is complete when the desired concentration of this compound is reached and the concentrations of the mono- and di-chlorinated intermediates are minimized.
-
Termination: Once the reaction is complete, stop the flow of chlorine gas and turn off the UV lamp.
-
Purging: Purge the reactor with nitrogen to remove any residual chlorine and HCl gas.
-
Work-up and Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired product from any unreacted starting material and byproducts.[3]
Caption: A generalized workflow for the industrial synthesis of this compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the industrial synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Action(s) | Reference(s) |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or chlorine gas flow rate. Ensure UV lamp is functioning optimally. | [4] |
| Over-chlorination to other byproducts. | Reduce reaction time or chlorine gas flow rate. Optimize temperature. | ||
| High Levels of Mono- and Di-chlorinated Intermediates | Insufficient reaction time or chlorine. | Extend the reaction time or increase the total amount of chlorine gas used. | [4] |
| Low reaction temperature. | Increase the reaction temperature within the optimal range (130-170°C). | [3] | |
| Presence of Ring-Chlorinated Byproducts | Iron contamination in the reactor or starting material. | Thoroughly clean the reactor to remove any iron residues. Use iron-free 2-chlorotoluene. | [3] |
| Presence of a Lewis acid catalyst. | Ensure no Lewis acid catalysts are present, as they promote electrophilic aromatic substitution. | [4] | |
| Reaction Fails to Initiate or Proceeds Slowly | Malfunctioning UV lamp. | Check the UV lamp for proper operation and intensity. | |
| Presence of inhibitors (e.g., oxygen). | Ensure the reactor is properly purged with an inert gas before starting the reaction. | [2] | |
| Poor Separation During Distillation | Inefficient distillation column. | Use a distillation column with a higher number of theoretical plates for better separation of closely boiling isomers. | [5] |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of chlorine to 2-chlorotoluene?
A: To drive the reaction to completion and maximize the yield of the trichlorinated product, a molar excess of chlorine is typically used. However, a very large excess can lead to the formation of undesired byproducts through ring chlorination. The optimal ratio should be determined empirically for your specific reactor setup and conditions, but a starting point is a molar ratio of at least 3:1 (Cl₂:2-chlorotoluene).
Q2: How critical is temperature control in this process?
A: Temperature control is extremely important. The reaction is exothermic, and poor heat management can lead to a runaway reaction.[6] High temperatures can also increase the rate of side reactions, such as ring chlorination. Conversely, a temperature that is too low will result in a slow reaction rate and incomplete conversion. The recommended temperature range is typically between 130°C and 170°C.[3]
Q3: Can I use a chemical initiator instead of a UV lamp?
A: Yes, chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the free-radical chain reaction.[7] The choice between UV initiation and a chemical initiator often depends on the specific equipment available and process safety considerations.
Q4: What are the primary safety concerns when scaling up this synthesis?
A: The primary safety concerns include:
-
Handling of Chlorine Gas: Chlorine is highly toxic and corrosive. A dedicated scrubber system and emergency preparedness plan are essential.
-
HCl Gas Byproduct: Hydrogen chloride is a corrosive gas that must be safely neutralized in a scrubber.
-
Exothermic Reaction: The potential for a runaway reaction requires robust temperature control and monitoring systems.[6]
-
UV Light Exposure: Direct exposure to high-intensity UV light is harmful. Ensure proper shielding of the reactor.
Q5: How can I monitor the reaction in real-time?
A: Real-time monitoring is crucial for process control. The most common method is to take periodic samples from the reactor and analyze them using gas chromatography-mass spectrometry (GC-MS).[8] This allows for the quantification of the starting material, intermediates, desired product, and any byproducts, enabling you to determine the optimal endpoint for the reaction.
Section 5: References
-
BenchChem. (2025). Application Note: Synthesis of this compound from 2-Chlorotoluene.
-
BenchChem. (2025). Preventing the formation of this compound during synthesis.
-
ResearchGate. (n.d.). Reaction kinetics of photo-chlorination of 2,4-dichlorotoluene.
-
Google Patents. (n.d.). CN101941923A - Preparation method of o-chlorobenzonitrile.
-
Google Patents. (n.d.). US5157173A - Process for 4-chlorobenzotrichloride.
-
BenchChem. (2025). The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide.
-
Google Patents. (n.d.). US4593144A - Process for preparing substituted benzotrichloride compounds.
-
European Patent Office. (n.d.). EP 0441004 B1 - Process for preparing aromatic nitriles.
-
Google Patents. (n.d.). GB2087377A - Preparation of 2-chlorobenzotrichloride.
-
Universidad de Granada. (2025). Chemical Engineering Journal.
-
PrepChem.com. (n.d.). Preparation of 1-chloro-2-(dichloromethyl)benzene.
-
BenchChem. (2025). A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene.
-
BenchChem. (2025). A Technical Guide to this compound (CAS: 2136-89-2).
-
ResearchGate. (n.d.). Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts | Request PDF.
-
Wikipedia. (n.d.). Photochlorination.
-
EKATO. (n.d.). Industrial Photoreactors.
-
BenchChem. (n.d.). This compound | 2136-89-2.
-
University of Michigan. (2017). Mass Transfer Limitations in Reacting Systems.
-
Agilent. (n.d.). spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof.
-
ResearchGate. (n.d.). Study on liquid-phase chlorination 2-chloro-6-nitrotoluene.
-
BenchChem. (2025). Troubleshooting low yield in the chlorination of 2-chlorotoluene.
-
ResearchGate. (n.d.). Photochlorination of Toluene - The Thin Line Between Intensification and Selectivity. Part 2: Selectivity | Request PDF.
-
Google Patents. (n.d.). US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene.
-
PubChem. (n.d.). 2-Chlorotoluene.
-
Zaiput Flow Technologies. (n.d.). Flow Photoreactors.
-
Google Patents. (n.d.). US4024198A - Process for the chlorination of toluene.
-
Organic Syntheses. (n.d.). phenyl(trichloromethyl)mercury.
-
European Patent Office. (n.d.). EP 0534412 A2 - Process for the production of 4-chloro-trichloro-methyl benzene.
-
MDPI. (2025). Mass transfer limitation: Significance and symbolism.
-
Sigma-Aldrich. (n.d.). This compound.
-
Humble Oil & Refining Co. (n.d.). A High Pressure Photochemical Reactor.
-
BenchChem. (2025). Application Notes and Protocols: α-Chlorination of 2-Chlorotoluene.
-
MDPI. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids.
-
Google Patents. (n.d.). CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
-
PubChem. (n.d.). Benzene, 1-chloro-2-(trichloromethyl)-.
-
Wikipedia. (n.d.). Bubble column reactor.
-
ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level.
-
IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
-
ResearchGate. (2025). Mass Transfer Study of Chlorine Dioxide Gas Through Polymeric Packaging Materials.
-
MDPI. (2022). Special Issue on “Industrial Chemistry Reactions: Kinetics, Mass Transfer and Industrial Reactor Design”.
-
Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?.
-
Scribd. (n.d.). Chlorine Troubleshooting Test | PDF | Leak | Valve.
-
Water Treatment Process Troubleshooting Guide for Class A and Class B Operators Supplement to Small Water Systems Training Ma. (n.d.).
-
Wikipedia. (n.d.). Toluene.
Sources
Validation & Comparative
Comparative Guide: Catalytic Systems for the Chlorination of o-Chlorotoluene
Executive Summary & Strategic Divergence
The chlorination of o-chlorotoluene (OCT) is a bifurcation point in industrial organic synthesis. The choice of catalyst does not merely influence reaction rate; it dictates the fundamental reaction pathway, determining whether the product is a high-value Dichlorotoluene (DCT) isomer (Nuclear Chlorination) or an o-Chlorobenzyl Chloride (OCBC) derivative (Side-Chain Chlorination).
This guide provides a comparative technical analysis of catalytic systems for both pathways, focusing on selectivity control, reaction kinetics, and experimental reproducibility.
The Mechanistic Divergence
-
Pathway A: Nuclear Chlorination (Electrophilic Aromatic Substitution)
-
Pathway B: Side-Chain Chlorination (Free Radical Substitution)
-
Target: o-Chlorobenzyl chloride (OCBC), o-Chlorobenzal chloride.
-
Catalysts: Radical Initiators (AIBN, BPO), UV Light.[3]
-
Mechanism: Homolytic cleavage of
to chlorine radicals ( ).
-
Part I: Nuclear Chlorination Catalysts (Ring Substitution)
The primary challenge in nuclear chlorination is regioselectivity . Steric hindrance and electronic effects of the existing chloro- and methyl- groups direct the incoming chlorine. The 2,6-DCT isomer is particularly valuable as a precursor for herbicides (e.g., Dicamba intermediates) and pharmaceuticals, yet it is often the minor product due to steric crowding.
Comparative Analysis of Catalytic Systems
| Catalyst System | Active Species | 2,6-DCT Selectivity | Conversion Rate | Key Advantage | Key Limitation |
| ~33% | High (>98%) | Industry standard; high activity. | Difficult separation; generates hazardous waste water.[4] | ||
| ~30% | Moderate | Lower cost; milder than | Lower activity; significant polychlorination byproducts. | ||
| Ionic Liquid ([BMIM]Cl-2 | ~34-36% | High (>99%) | Recyclable; high Lewis acidity; "Green" solvent. | High initial cost; viscosity requires careful handling. | |
| K-L Zeolite | Pore-confined sites | Variable* | Low-Moderate | Shape selectivity can favor para (2,4) positions.[4] | Rapid deactivation; pore clogging; lower 2,6-selectivity. |
*Note: Zeolites are more commonly used to synthesize o-chlorotoluene from toluene. In OCT chlorination, they often favor the less sterically hindered 2,4-DCT isomer.
Technical Insight: The Ionic Liquid Advantage
Recent data indicates that acidic ionic liquids, specifically 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-
Causality: The high polarity and ionic nature of the IL medium stabilize the charged Wheland intermediate more effectively than non-polar solvents, reducing the activation energy for the sterically hindered 2,6-position attack.
Part II: Side-Chain Chlorination Catalysts
Side-chain chlorination is critical for producing o-chlorobenzyl chloride , a key intermediate for cardiovascular drugs (e.g., Sartans). The goal is to maximize mono-chlorination while suppressing ring chlorination and over-chlorination (to benzal/benzotrichlorides).
Comparative Analysis of Radical Initiators
| Catalyst / Initiator | Initiation Mechanism | Mono-Selectivity (OCBC) | Reaction Temp | Notes |
| AIBN (Azobisisobutyronitrile) | Thermal Decomp ( | High (85-90%) | 60-80°C | Steady radical flux; safer than peroxides; no oxidizing byproducts. |
| BPO (Benzoyl Peroxide) | Thermal Decomp | Moderate | 80-100°C | Stronger oxidizer; risk of ring oxidation/byproducts. |
| UV Light ( | Photolysis of | Very High (>92%) | 25-60°C | "Catalyst-free"; instant on/off control; minimizes thermal degradation. |
| Nano- | Electron-Hole Pair | High | Ambient | Emerging tech; requires specific light source; heterogeneous recovery. |
Technical Insight: The "Stop-Point" Challenge
In side-chain chlorination, the reaction proceeds sequentially:
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence based on the catalyst choice.
Figure 1: Mechanistic divergence of o-chlorotoluene chlorination driven by catalyst selection.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing the entire batch.
Protocol A: Selective Nuclear Chlorination using Ionic Liquids
Objective: Synthesis of 2,6-Dichlorotoluene.
Catalyst: [BMIM]Cl-2
-
Catalyst Preparation:
-
In a dry glovebox, mix 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) with anhydrous
in a 1:2 molar ratio. -
Observation: The mixture will liquefy (exothermic). Ensure a homogenous liquid is formed.
-
-
Reaction Setup:
-
Charge a jacketed glass reactor with o-chlorotoluene (1.0 eq).
-
Add the Ionic Liquid catalyst (2-5 mol% relative to OCT).
-
Maintain temperature at 25-30°C.
-
-
Chlorination:
-
Sparge dry
gas through the liquid at a controlled rate (e.g., 20 mL/min for 50g scale). -
Checkpoint: Monitor reaction by GC every 30 minutes. Look for the emergence of DCT peaks.
-
-
Quenching & Separation:
-
Stop when OCT conversion reaches 95%.
-
Allow the phases to settle. The IL (denser) will form the bottom layer.
-
Decant the upper organic layer (product). The IL layer can be washed with hexane and reused.
-
Protocol B: Photo-Chemical Side-Chain Chlorination
Objective: Synthesis of o-Chlorobenzyl Chloride (OCBC). Catalyst: UV Light (High-pressure Hg lamp or 365nm LED).
-
Setup:
-
Use a quartz reaction vessel (UV transparent) equipped with a reflux condenser and internal thermometer.
-
Heat o-chlorotoluene to 80-90°C.
-
-
Initiation:
-
Turn on the UV source.
-
Begin slow
bubbling. -
Optional: Add trace AIBN (0.1%) if UV penetration is poor due to scale.
-
-
Reaction Control:
-
Critical Checkpoint: Monitor the density of the reaction mixture. The density increases as chlorination proceeds.
-
Stop reaction when conversion reaches 65-70% (determined by GC or refractive index). Going beyond this point exponentially increases the formation of benzal chloride (
).
-
-
Purification:
-
Degas the mixture with
to remove dissolved /HCl. -
Distill fractionally under reduced pressure to separate unreacted OCT (recycle) from OCBC.
-
References
-
Ionic Liquid Catalysis for Nuclear Chlorination
-
Comparison of Lewis Acids
-
Side-Chain Mechanism & Kinetics
- Title: Photochemical side-chain chlorination of toluene: Kinetics and Mechanism.
- Source: Chemical Engineering Science / StackExchange Discussion.
-
URL:[Link]
-
Zeolite Selectivity
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Dichlorotoluene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for preparing 2,6-dichlorotoluene from o-chlorotoluene under catalysis of ionic liquid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [B… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
The Ortho Effect in Action: A Comparative Reactivity Analysis of 1-Chloro-2-(trichloromethyl)benzene
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate world of organic synthesis, the subtle interplay of substituent effects on an aromatic ring dictates the reactivity and outcome of a reaction. Among these, the "ortho effect" stands out as a significant, often counterintuitive, phenomenon. This guide provides an in-depth comparative analysis of the reactivity of 1-Chloro-2-(trichloromethyl)benzene, showcasing the profound impact of the ortho positioning of the chloro and trichloromethyl groups. We will delve into the steric and electronic factors that govern its reactivity, comparing it with its meta and para isomers through a discussion of relevant experimental approaches.
The Enigmatic Ortho Effect
The ortho effect describes the unique influence of a substituent on an adjacent reactive center on a benzene ring, an effect that is often different from what would be predicted based on electronic effects alone. In the case of this compound, the close proximity of the bulky trichloromethyl (-CCl₃) group and the chloro (-Cl) atom introduces significant steric hindrance, which can impede the approach of reagents to either substituent. This steric congestion is the dominant feature of the ortho isomer and is expected to significantly modulate its reactivity profile compared to its 1-chloro-3-(trichloromethyl)benzene (meta) and 1-chloro-4-(trichloromethyl)benzene (para) counterparts.
Reactivity at the Trichloromethyl Group: A Tale of Steric Hindrance
The trichloromethyl group is a key reactive site in this class of compounds, susceptible to nucleophilic substitution reactions, most notably hydrolysis. The generally accepted mechanism for the hydrolysis of benzotrichlorides involves the formation of a carbocation intermediate upon the departure of a chloride ion, which is then attacked by water.
The reactivity of the three isomers towards hydrolysis is expected to follow the order: para > meta > ortho .
-
Para Isomer (1-Chloro-4-(trichloromethyl)benzene): In this isomer, the chloro and trichloromethyl groups are positioned far apart, minimizing steric interactions. The chloro group exerts its electron-withdrawing inductive effect, which can slightly destabilize the carbocation intermediate, but this effect is modest from the para position.
-
Meta Isomer (1-Chloro-3-(trichloromethyl)benzene): The chloro group in the meta position also primarily exerts an inductive electron-withdrawing effect. The steric interference with the trichloromethyl group is negligible.
-
Ortho Isomer (this compound): The ortho isomer is a different story. The bulky chloro and trichloromethyl groups are in close proximity, creating a sterically crowded environment around the benzylic carbon.[1] This steric hindrance is expected to significantly hinder the approach of a nucleophile (like water) and also to destabilize the transition state leading to the carbocation, thereby decreasing the reaction rate compared to the para and meta isomers.[1]
To quantitatively assess this, a kinetic study of the hydrolysis of the trichloromethyl group for each isomer can be performed.[1]
Table 1: Predicted Relative Hydrolysis Rates of Chlorobenzotrichloride Isomers
| Isomer | Structure | Key Influencing Factor | Predicted Relative Rate |
| This compound (ortho) | ortho-isomer | Significant Steric Hindrance | Slowest |
| 1-Chloro-3-(trichloromethyl)benzene (meta) | meta-isomer | Inductive Effect | Intermediate |
| 1-Chloro-4-(trichloromethyl)benzene (para) | para-isomer | Minimal Steric Hindrance, Inductive Effect | Fastest |
Experimental Protocol: Comparative Hydrolysis of Chlorobenzotrichloride Isomers
To validate the predicted reactivity order, a detailed kinetic analysis of the hydrolysis of the three isomers can be conducted. This protocol provides a framework for such a comparative study.
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound, 1-chloro-3-(trichloromethyl)benzene, and 1-chloro-4-(trichloromethyl)benzene.
Materials:
-
This compound
-
1-Chloro-3-(trichloromethyl)benzene
-
1-Chloro-4-(trichloromethyl)benzene
-
Acetone (ACS grade)
-
Deionized water
-
Standardized sodium hydroxide solution (0.1 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Reaction flasks with stoppers
-
Pipettes and burettes
Procedure:
-
Preparation of Reaction Solutions: Prepare a stock solution of each isomer in acetone. For a typical kinetic run, a solution of the respective chlorobenzotrichloride isomer in a mixed solvent system (e.g., 50:50 acetone-water) is prepared to ensure homogeneity, as these compounds are sparingly soluble in water.
-
Kinetic Runs:
-
Equilibrate the reaction flasks containing the solvent mixture in a constant temperature water bath (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the stock solution of the isomer to the pre-heated solvent mixture.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold acetone.
-
-
Titration: The amount of hydrochloric acid produced from the hydrolysis of the trichloromethyl group is determined by titration with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
Data Analysis: The concentration of the unreacted chlorobenzotrichloride at each time point can be calculated from the amount of HCl produced. A plot of ln([Substrate]t/[Substrate]0) versus time will yield a straight line for a pseudo-first-order reaction, with the slope being equal to -k_obs.
Workflow Diagram:
Caption: Workflow for the kinetic study of the hydrolysis of chlorobenzotrichloride isomers.
Nucleophilic Aromatic Substitution: Activating and Directing Effects
Another important reaction for this class of compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atom on the benzene ring is replaced by a nucleophile. For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups. The trichloromethyl group is a potent electron-withdrawing group and is expected to activate the aryl chloride towards nucleophilic attack.
The reactivity in SNAr reactions is highly dependent on the position of the electron-withdrawing group relative to the leaving group. The rate of reaction is generally enhanced when the electron-withdrawing group is ortho or para to the leaving group, as this allows for the stabilization of the negatively charged Meisenheimer intermediate through resonance.
-
Ortho and Para Isomers: In both this compound and 1-chloro-4-(trichloromethyl)benzene, the -CCl₃ group is in a position to stabilize the Meisenheimer intermediate formed during nucleophilic attack. However, the ortho isomer will again experience steric hindrance, which can disfavor the approach of the nucleophile to the carbon bearing the chlorine atom.
-
Meta Isomer: In 1-chloro-3-(trichloromethyl)benzene, the -CCl₃ group is meta to the chlorine. In this position, it cannot effectively stabilize the Meisenheimer intermediate through resonance. Therefore, the meta isomer is expected to be significantly less reactive in SNAr reactions compared to the ortho and para isomers.
The predicted order of reactivity for SNAr would be: para > ortho >> meta . The para isomer is expected to be the most reactive due to the strong activating effect of the -CCl₃ group and the absence of steric hindrance. The ortho isomer, while activated, will be sterically hindered, leading to a slower reaction rate. The meta isomer will be the least reactive due to the lack of resonance stabilization of the intermediate.
Mechanistic Considerations: The Interplay of Steric and Electronic Effects
The reactivity of this compound is a classic example of the competition between electronic and steric effects. The electron-withdrawing nature of both the chloro and trichloromethyl groups deactivates the benzene ring towards electrophilic aromatic substitution, but for nucleophilic reactions, the story is more complex.
The following diagram illustrates the key factors influencing the reactivity of the ortho isomer.
Caption: Factors influencing the reactivity of this compound.
Conclusion
The ortho effect, as demonstrated by the case of this compound, is a critical consideration in synthetic design. The steric hindrance imposed by the adjacent chloro and trichloromethyl groups significantly retards the rate of reactions at both reactive centers compared to its meta and para isomers. While the trichloromethyl group electronically activates the ring for nucleophilic aromatic substitution, this activation is tempered by steric impediment in the ortho isomer. A thorough understanding of these competing effects, validated by quantitative experimental data, is paramount for researchers and drug development professionals seeking to harness the unique reactivity of ortho-substituted aromatic compounds.
References
Sources
Efficacy of different quenching agents for free-radical chlorination
Executive Summary
In drug development and process chemistry, free-radical chlorination (using reagents like
This guide compares the efficacy of inorganic reductants and organic scavengers, providing evidence-based protocols to minimize polychlorinated impurities and manage the violent exotherms associated with sulfonyl chloride hydrolysis.
Mechanistic Foundation: Propagation vs. Termination
To select the correct agent, one must understand where it intervenes in the radical cycle.
-
Type A: Reductive Destruction (Bulk Quench): Agents like Sodium Bisulfite reduce the bulk oxidant (
, ), removing the source of new radicals. This is typically biphasic and diffusion-controlled. -
Type B: Radical Scavenging (Kinetic Stop): Agents like BHT or alkenes react faster with the active radical species (
or ) than the substrate does, effectively breaking the propagation chain immediately.
Diagram 1: The Quenching Mechanism
This diagram illustrates the intervention points for Scavengers (Chain Breaking) versus Reductants (Oxidant Removal).
Caption: Radical propagation cycle showing Type A (Reductant) and Type B (Scavenger) intervention points.
Comparative Analysis of Quenching Agents
The choice of agent depends heavily on the reaction medium's pH and the stability of the product.
Table 1: Efficacy and Risk Profile
| Quenching Agent | Class | Primary Mechanism | pH Stability | Exotherm Risk | Best Use Case |
| Sodium Bisulfite ( | Inorganic Reductant | High (Acidic stable) | High | Gold Standard for acidic reaction mixtures ( | |
| Sodium Thiosulfate ( | Inorganic Reductant | Low (Decomposes < pH 5) | Moderate | Neutral/Basic streams. Avoid in direct acidic quench (precipitates Sulfur). | |
| Sodium Sulfite ( | Inorganic Reductant | Moderate | High | General purpose; generates | |
| Ascorbic Acid | Organic Reductant | Radical Scavenging + Redox | High | Low | Analytical samples; highly sensitive APIs. |
| BHT / Phenols | Radical Scavenger | H-atom transfer to radical | High | Negligible | In-situ stop to freeze conversion (e.g., at 80% to prevent di-chloro). |
Expert Insight: The Thiosulfate Trap
While Sodium Thiosulfate is standard for iodine titrations, it is sub-optimal for quenching
Experimental Protocols
Protocol A: The "Safe-Stop" for Sulfuryl Chloride (
)
Context: Large-scale chlorination where heat removal is the safety bottleneck.
Reagents:
-
Reaction Mixture (containing excess
, HCl, solvent). -
Quench Buffer: 10% w/w Sodium Bisulfite (
) or Sodium Bicarbonate ( ) - Note: Bicarbonate causes massive gas evolution.
Step-by-Step:
-
Cooling: Cool the reaction mixture to < 5°C.
hydrolysis is violently exothermic. -
Dilution (Optional but Recommended): Dilute the mixture with an inert solvent (e.g., DCM or Toluene) to increase thermal mass.
-
The "Reverse Quench" (Preferred for Safety):
-
Prepare a stirred vessel with ice water containing the reducing agent (Bisulfite).
-
Slowly transfer the reaction mixture into the aqueous quench.
-
Why? This ensures the water is always in excess, preventing a runaway hydrolysis where local hotspots vaporize the solvent.
-
-
Hydrolysis Management:
-
Phase Separation:
-
The aqueous layer will be strongly acidic. If product is acid-sensitive, immediately neutralize with sat.
(watch for evolution).
-
Protocol B: Kinetic Freeze (Selectivity Control)
Context: Stopping a reaction at 85% conversion to avoid over-chlorination.
-
Monitor: Track conversion via GC/HPLC.
-
Injection: At target conversion, inject 1.0 equiv (relative to remaining oxidant) of Cyclohexene or Methoxyphenol .
-
Mechanism: These agents act as "radical sinks," reacting with
instantly to form stable radicals/adducts, effectively halting the chain mechanism before the bulk workup begins.
Decision Logic & Safety Workflow
The following diagram outlines the decision process for selecting the correct agent based on reaction conditions.
Caption: Decision matrix for selecting quenching agents based on pH and safety constraints.
References
-
BenchChem Technical Support. (2025).[3][4] Safe Handling and Quenching of Sulfonyl Chlorides.[3] Retrieved from
-
Organic Syntheses. (2012). Synthesis of p-Chlorophenylacetic acid (Example of SOCl2 quenching). Org.[5][6] Synth. 2012, 89, 44-54.[1] Retrieved from
-
NOAA Office of Response and Restoration. (n.d.). Sulfuryl Chloride - CAMEO Chemicals. Retrieved from
-
Basu, O., & De Souza, N. P. (2011).[5] Comparison of dechlorination rates and water quality impacts for sodium bisulfite, sodium thiosulfate and ascorbic acid.[5][7][8] Journal of Water Supply: Research and Technology-Aqua.[5] Retrieved from
-
The Sarpong Group. (2016). Quenching of Water Reactive Materials SOP.[9] University of California, Berkeley. Retrieved from
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. vita-d-chlor.com [vita-d-chlor.com]
- 8. researchgate.net [researchgate.net]
- 9. sarponggroup.com [sarponggroup.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
